methyl 4-chloro-1H-indazole-6-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 4-chloro-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIKQXUDWIOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646174 | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-19-7 | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: A Guide to Methyl 4-chloro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2] This technical guide focuses on a specific derivative, methyl 4-chloro-1H-indazole-6-carboxylate, providing a comprehensive overview of its chemical identity, proposed synthesis, and predicted physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity: The CAS Number
A thorough search of chemical databases and scientific literature did not yield a specific CAS (Chemical Abstracts Service) number for this compound. This suggests that the compound may be a novel chemical entity or is not yet widely cataloged. For reference, the CAS number for the parent compound, methyl 1H-indazole-6-carboxylate, is 170487-40-8.[3] The lack of a dedicated CAS number underscores the specialized nature of this particular substituted indazole.
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 180-190 °C |
| Solubility | Soluble in DMSO, DMF, and methanol |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.5 (br s, 1H, NH), 8.1-8.3 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 7.5-7.7 (s, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-167 (C=O), 140-142 (Ar-C), 135-137 (Ar-C), 130-132 (Ar-C), 125-127 (Ar-C), 120-122 (Ar-C), 115-117 (Ar-C), 110-112 (Ar-C), 52-54 (OCH₃) |
| IR (KBr, cm⁻¹) | 3100-3300 (N-H stretch), 2900-3000 (C-H stretch), 1700-1720 (C=O stretch), 1600-1620 (C=C stretch), 1000-1100 (C-O stretch), 700-800 (C-Cl stretch) |
| Mass Spectrometry (ESI-MS) | m/z 211.02 [M+H]⁺ |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the preparation of substituted indazoles.[4]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 3-Amino-4-methylbenzoic acid
-
Suspend 3-amino-4-methylbenzoic acid in methanol.
-
Add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3-amino-4-methylbenzoate.
Step 2: Diazotization and Cyclization
-
Dissolve methyl 3-amino-4-methylbenzoate in acetic anhydride.
-
Add potassium acetate and isopentyl nitrite.
-
Reflux the mixture for 12-16 hours under a nitrogen atmosphere.
-
After cooling, add hydrochloric acid and heat at 60 °C for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 4-methyl-1H-indazole-6-carboxylate.
Step 3: Chlorination
-
Dissolve methyl 4-methyl-1H-indazole-6-carboxylate in a suitable solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under UV irradiation for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield methyl 4-(chloromethyl)-1H-indazole-6-carboxylate.
Step 4: Reduction
-
Dissolve methyl 4-(chloromethyl)-1H-indazole-6-carboxylate in a suitable solvent like tetrahydrofuran (THF).
-
Add a reducing agent such as sodium cyanoborohydride (NaCNBH₃).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Significance in Drug Discovery
The indazole core is a key pharmacophore in several marketed drugs, including the anti-emetic granisetron and the anti-inflammatory agent benzydamine.[1] The introduction of a chloro substituent at the 4-position and a methyl carboxylate at the 6-position of the indazole ring can significantly modulate the compound's electronic and steric properties. This can lead to altered binding affinities for biological targets and potentially novel therapeutic applications. The synthesis and characterization of this compound, therefore, represent a valuable endeavor for the discovery of new drug candidates.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are unknown, many indazole derivatives are known to act as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for indazole-based inhibitors.
Caption: Generalized MAPK/ERK signaling pathway, a potential target for indazole-based inhibitors.
Conclusion
This technical guide provides a foundational understanding of this compound. While a CAS number has not been assigned, this document offers a plausible synthetic route, predicted physicochemical and spectroscopic data, and insights into its potential role in drug discovery. The information presented herein is intended to facilitate further research and development of this and related indazole derivatives as potential therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
physicochemical properties of methyl 4-chloro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of methyl 4-chloro-1H-indazole-6-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide leverages information from structurally related indazole derivatives to provide estimations and context for its expected properties and behavior.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Calculated/Estimated) | Methyl 6-bromo-1H-indazole-4-carboxylate[1][2] | Methyl 6-chloro-1H-indazole-4-carboxylate[3] | 1H-Indazole[4] |
| Molecular Formula | C₉H₇ClN₂O₂ | C₉H₇BrN₂O₂ | C₉H₇ClN₂O₂ | C₇H₆N₂ |
| Molecular Weight | 210.62 g/mol | 255.07 g/mol | 210.62 g/mol | 118.14 g/mol |
| Melting Point | Not available | Not available | Not available | 147-149 °C |
| Boiling Point | Not available | Not available | Not available | 270 °C (at 743 mmHg) |
| Solubility | Expected to have low aqueous solubility | Not available | Not available | Not available |
| pKa | Estimated acidic pKa ~13-14 (N-H proton), basic pKa ~1-2 (pyrazole nitrogen) | Not available | Not available | 13.86 (acidic), 1.31 (basic) |
| logP | Estimated ~2-3 | 2.112[2] | Not available | Not available |
Experimental Protocols
The synthesis and characterization of this compound would follow established methodologies for indazole derivatives. Below are detailed protocols for a plausible synthetic route and standard characterization techniques.
Synthesis of this compound
A common and effective method for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines.[5] The following is a representative protocol.
Step 1: Acetylation of 2-methyl-3,5-dichloroaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3,5-dichloroaniline in a suitable solvent such as chloroform.
-
Add potassium acetate to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
Step 2: Diazotization and Cyclization
-
Heat the reaction mixture from Step 1 to 60 °C.
-
Add isopentyl nitrite to the heated mixture.
-
Stir the reaction at 60 °C overnight to facilitate diazotization and subsequent intramolecular cyclization.
Step 3: Hydrolysis and Workup
-
After the reaction is complete, cool the mixture and add water and tetrahydrofuran (THF).
-
Cool the mixture to 0 °C and add lithium hydroxide (LiOH) to hydrolyze the acetyl group.
-
Stir the reaction at 0 °C for 3 hours.
-
Perform an aqueous workup by adding water and extracting the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4,6-dichloro-1H-indazole.
Step 4: Carboxylation and Esterification
-
The 4,6-dichloro-1H-indazole can then be selectively carboxylated at the 6-position followed by esterification with methanol under acidic conditions to yield the final product, this compound. This step may require protecting group chemistry to ensure regioselectivity.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton (which may be broad), and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. Computational methods can be used to predict the expected chemical shifts.[6][7]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of an indazole derivative typically shows characteristic absorption bands.[8][9][10]
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.[11][12][13]
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[12]
Synthesis Workflow Diagram
The following diagram illustrates a general workflow for the synthesis of this compound.
Biological Context and Potential Applications
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. These activities include roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][14] The specific biological activity of this compound has not been extensively reported. However, its structural similarity to other biologically active indazoles suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile.
References
- 1. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 885519-72-2|Methyl 6-chloro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. ijsdr.org [ijsdr.org]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. 1H-indazole hydrochloride [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-chloro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 4-chloro-1H-indazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, IUPAC nomenclature, physicochemical properties in comparison to related analogs, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is a substituted indazole, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The systematic IUPAC name for this compound is This compound .
The structure is characterized by a chloro group at position 4 and a methyl carboxylate group at position 6 of the indazole core. The "1H" designation indicates that the nitrogen atom at position 1 of the indazole ring bears a hydrogen atom.
Diagram of this compound Structure
Caption: Logical relationship of the core components.
Physicochemical Data Presentation
| Property | Methyl 4-bromo-1H-indazole-6-carboxylate[1] | Methyl 4-fluoro-1H-indazole-6-carboxylate[2] | Methyl 6-chloro-1H-indazole-4-carboxylate[3][4] |
| CAS Number | 885518-47-8 | 885521-44-8 | 885519-72-2 |
| Molecular Formula | C₉H₇BrN₂O₂ | C₉H₇FN₂O₂ | C₉H₇ClN₂O₂ |
| Molecular Weight | 255.07 g/mol | 194.16 g/mol | 210.62 g/mol |
| Appearance | Solid | - | - |
| Storage | - | - | Keep in dark place, inert atmosphere, 2-8°C |
Experimental Protocols
While a specific, published synthesis protocol for this compound is not available, its synthesis can be conceptualized based on established methodologies for related indazole derivatives. A plausible synthetic route would involve the cyclization of a suitably substituted o-toluidine derivative.
Representative Experimental Protocol: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds [5]
This general procedure illustrates a common method for constructing the indazole ring system.
Materials:
-
Substituted nitroaromatic compound (0.3 mmol)
-
N-tosylhydrazone (0.36 mmol)
-
Base (e.g., Cs₂CO₃ or NaH, 1.08 mmol)
-
Dry DMF (2.0 mL)
Procedure:
-
To a 10 mL Schlenk tube, add the nitroaromatic compound, N-tosylhydrazone, and the base.
-
Add dry DMF under a nitrogen atmosphere.
-
Stir the solution at the indicated temperature (typically 60-80 °C) for the required time.
-
Upon completion, the crude mixture is purified by silica-gel column chromatography to yield the 1H-indazole product.
Conceptual Workflow for the Synthesis of this compound
Caption: A conceptual synthetic workflow.
Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of the title compound. This protocol is provided as a representative example of indazole synthesis.
Signaling Pathways and Logical Relationships
As a discrete chemical entity, this compound is not directly involved in biological signaling pathways. However, the indazole scaffold is a prominent feature in many biologically active molecules, particularly kinase inhibitors. The functional groups of this compound (the chloro and methyl carboxylate groups) provide handles for further chemical modification to develop potent and selective inhibitors of various protein kinases involved in cellular signaling.
Logical Relationship for Drug Discovery Application
Caption: Role in a drug discovery workflow.
References
Commercial Availability and Synthetic Pathways of Methyl 4-Chloro-1H-indazole-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for methyl 4-chloro-1H-indazole-6-carboxylate (CAS Number: 885519-19-7). This molecule is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents.
Commercial Availability
This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. While not as commonly stocked as some of its isomers, it can be procured in various quantities. The isomeric compound, methyl 6-chloro-1H-indazole-4-carboxylate (CAS Number: 885519-72-2), is more widely listed by suppliers. Researchers should verify the CAS number to ensure they are ordering the correct isomer.
A summary of known suppliers for this compound is provided in the table below. Please note that availability and purity may vary.
| Supplier | CAS Number | Purity | Available Quantities |
| BLD Pharm | 885519-19-7 | ≥97% | Inquire |
| CymitQuimica | 885519-19-7 | 97% | 100mg, 250mg, 1g |
| Atomax Chemicals Co.,Ltd | 885519-19-7 | 95+% | Inquire |
| Wuhan New China Trading Company | 885519-19-7 | 99.8% | Inquire |
| Allicon Pharmaceuticals, Inc. | 885519-19-7 | 98% | Inquire |
| Ningbo Puls Chemical Co., Ltd | 885519-19-7 | 95% | Inquire |
Synthetic Pathways
A common approach to the indazole ring system is through the cyclization of appropriately substituted anilines. In this case, a potential precursor would be a substituted 2-methylaniline.
Proposed Synthetic Route
A likely synthetic pathway to obtain this compound would involve the synthesis of the parent carboxylic acid, 4-chloro-1H-indazole-6-carboxylic acid, followed by esterification.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
While a specific protocol for the target molecule is not available, the following sections describe general procedures for the key transformations illustrated in the proposed synthetic pathway. These are provided for illustrative purposes and would require optimization for the specific substrate.
1. General Procedure for Diazotization and Cyclization to form a Nitro-Indazole
This procedure is adapted from general methods for indazole synthesis.
-
Starting Material: A substituted 2-methylaniline (e.g., 2-methyl-3-chloro-5-nitroaniline).
-
Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).
-
Procedure:
-
The substituted 2-methylaniline is dissolved in a suitable solvent, such as aqueous hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to ensure complete diazotization.
-
The reaction mixture is then gently warmed to induce cyclization, forming the indazole ring. The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the product is isolated by filtration or extraction, followed by purification, typically by recrystallization or column chromatography.
-
2. General Procedure for Reduction of a Nitro Group
-
Starting Material: A nitro-substituted indazole (e.g., 4-chloro-6-nitro-1H-indazole).
-
Reagents: A reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C).
-
Procedure (using SnCl₂):
-
The nitro-indazole is suspended in a suitable solvent like ethanol or ethyl acetate.
-
An excess of tin(II) chloride dihydrate is added, followed by concentrated hydrochloric acid.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is made basic with a solution of sodium hydroxide or sodium bicarbonate.
-
The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the amino-indazole.
-
3. General Procedure for the Sandmeyer Reaction
-
Starting Material: An amino-indazole (e.g., 6-amino-4-chloro-1H-indazole).
-
Reagents: Sodium nitrite (NaNO₂), a strong acid (e.g., H₂SO₄ or HCl), and a copper(I) cyanide (CuCN) solution.
-
Procedure:
-
The amino-indazole is dissolved in an aqueous acidic solution and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the cuprous cyanide solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion.
-
The product is isolated by extraction and purified by chromatography.
-
4. General Procedure for Nitrile Hydrolysis
-
Starting Material: An indazole-carbonitrile (e.g., 4-chloro-1H-indazole-6-carbonitrile).
-
Reagents: A strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).
-
Procedure (Acid Hydrolysis):
-
The nitrile is suspended in an aqueous solution of a strong acid, such as sulfuric acid.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, and the product, the carboxylic acid, often precipitates.
-
The solid is collected by filtration, washed with water, and dried.
-
5. General Procedure for Fischer Esterification
-
Starting Material: A carboxylic acid (e.g., 4-chloro-1H-indazole-6-carboxylic acid).
-
Reagents: An alcohol (in this case, methanol), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Procedure:
-
The carboxylic acid is dissolved or suspended in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester. The product can be further purified by recrystallization or column chromatography if necessary.
-
Caption: General experimental workflow for Fischer esterification.
Conclusion
This compound is a commercially available, albeit less common, substituted indazole derivative. While specific, detailed synthetic protocols are not prevalent in the public domain, its synthesis is achievable through established multi-step reaction sequences common in heterocyclic chemistry. The proposed synthetic route, involving the formation of the indazole core followed by functional group interconversions and final esterification, provides a viable strategy for its preparation in a laboratory setting. Researchers should note that optimization of each step would be necessary to achieve good yields and purity.
In-depth Technical Guide on the Safety and Handling of Methyl 4-chloro-1H-indazole-6-carboxylate and Structurally Related Compounds
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided for methyl 4-chloro-1H-indazole-6-carboxylate is based on available data, which is limited. Data from the closely related compound, 4-chloro-1H-indazole, is included to provide a more comprehensive safety overview based on structural similarity. A thorough risk assessment should be conducted by the end-user before handling any chemical.
Introduction
This compound is a specialized organic compound, likely utilized in medicinal chemistry and drug discovery as a building block for more complex molecules. Given its structure—a chlorinated indazole core with a methyl carboxylate group—it is prudent to handle this compound with care, assuming it may possess significant biological activity and potential hazards. This guide consolidates available safety data and provides best-practice handling protocols.
Hazard Identification and Classification
Based on available data for this compound and the GHS classification for the parent compound, 4-chloro-1H-indazole, the primary hazards are identified as follows.
GHS Hazard Classification:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation[1] |
Precautionary Statements Summary:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands and exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1][2][3].
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][4].
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up)[4].
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)[4].
Physical and Chemical Properties
Quantitative data for the target compound and its parent analogue are summarized below.
| Property | This compound | 4-chloro-1H-indazole |
| Molecular Formula | C₉H₇ClN₂O₂[1] | C₇H₅ClN₂[5] |
| Molecular Weight | 210.62 g/mol [1] | 152.58 g/mol [5] |
| Appearance | Solid[1] | Beige Powder/Solid[6] |
| CAS Number | Not widely available | 13096-96-3 |
| Melting Point | No data available | 146 - 150 °C[6] |
| Boiling Point | No data available | 270 °C @ 743 mmHg[6] |
| Solubility | No data available | Soluble in water[6] |
Handling and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid all personal contact, including the inhalation of dust.[2]
-
Prevent the formation of dust during handling. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof system.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
-
Storage:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or European Standard EN166.[6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Inspect gloves for integrity before use.[3] |
| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
Accidental Release and First Aid Measures
Accidental Release:
-
Minor Spills:
-
Major Spills:
First Aid:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
Experimental Protocols & Workflows
Protocol for Safe Weighing of a Potent Chemical Powder
-
Preparation:
-
Don appropriate PPE (lab coat, gloves, safety goggles).
-
Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Decontaminate the balance and surrounding surfaces before use.
-
-
Weighing Procedure:
-
Use a tared, appropriate container (e.g., a glass vial).
-
Carefully transfer the desired amount of this compound to the container using a clean spatula.
-
Minimize the creation of airborne dust.
-
Once the desired mass is obtained, securely cap the container.
-
-
Post-Weighing:
-
Carefully clean the spatula and any contaminated surfaces.
-
Wipe down the interior of the balance and the fume hood sash.
-
Dispose of any contaminated materials (e.g., weighing paper, wipes) in a designated hazardous waste container.
-
Remove gloves and wash hands thoroughly.
-
Visualized Workflows and Logical Diagrams
The following diagrams illustrate key safety and handling workflows relevant to working with hazardous research chemicals.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
The Pivotal Role of Methyl 4-Chloro-1H-indazole-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 28, 2025 – In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical scaffolds is paramount. Among these, the indazole core has emerged as a privileged structure, integral to the architecture of numerous therapeutic agents. This technical guide delves into the specific role and applications of a key derivative, methyl 4-chloro-1H-indazole-6-carboxylate , a building block of significant interest to researchers, scientists, and professionals in medicinal chemistry. Its unique substitution pattern offers a valuable starting point for the synthesis of potent and selective bioactive molecules, particularly in the realm of oncology.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry.[1][2][3] Its structural features, including the presence of hydrogen bond donors and acceptors, allow for critical interactions with biological targets.[4] This has led to the development of several FDA-approved drugs containing the indazole moiety, such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron.[1] The diverse biological activities associated with indazole derivatives span anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][5]
This compound serves as a crucial intermediate, providing a stable and reactive platform for the elaboration of more complex molecular architectures. The presence of a chloro group at the 4-position and a methyl carboxylate at the 6-position offers distinct points for chemical modification, influencing the electronic properties and steric profile of the resulting compounds.
Synthesis and Chemical Properties
A common strategy involves the formation of the indazole ring from a substituted aniline precursor. For instance, the synthesis of 4-chloro-1H-indazole has been reported starting from 2-methyl-3-chloroaniline.[6] Subsequent steps would then involve the introduction of the carboxylate group at the 6-position, followed by esterification.
The reactivity of this compound is primarily centered around the N-H of the pyrazole ring and the ester functionality. The indazole nitrogen is nucleophilic and can be readily alkylated or arylated, a key step in the synthesis of many targeted inhibitors.[7][8][9] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.
Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of protein kinase inhibitors.[1] The indazole scaffold is known to interact with the hinge region of the ATP-binding pocket of many kinases.[4] The substituents at the 4 and 6 positions play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final compounds.
The general strategy involves the N-alkylation or N-arylation of the indazole core, followed by the conversion of the methyl ester at the 6-position into a carboxamide. This carboxamide moiety can then be further functionalized to interact with specific amino acid residues in the target kinase.
A prime example of the utility of related indazole intermediates is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.[10][11] While not directly mentioning the 4-chloro derivative, the synthesis of PARP inhibitors like Niraparib utilizes a substituted indazole core, highlighting the importance of this scaffold.[2]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for derivatives of this compound are not extensively published, general principles for indazole-based inhibitors can be inferred. The 4-chloro substituent can influence the electronics of the ring system and provide a vector for interaction with the target protein. The 6-carboxamide group is often crucial for establishing key hydrogen bonding interactions within the active site of kinases.[12] The nature of the substituent on the indazole nitrogen and the amide nitrogen will dictate the overall shape and properties of the molecule, thereby determining its target specificity and potency.
Experimental Protocols
Detailed experimental procedures for the synthesis and utilization of this compound are often proprietary or embedded within broader synthetic schemes in patents and publications. Below are representative protocols adapted from the literature for key transformations involving similar indazole scaffolds.
General Procedure for N-Alkylation of a Substituted Indazole
This protocol is based on established methods for the N-alkylation of indazoles.[7][8][13]
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq) portionwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.0-1.2 eq) and continue stirring at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indazole.
General Procedure for Amide Formation from a Methyl Ester
This two-step protocol involves hydrolysis of the ester followed by amide coupling.
Step 1: Ester Hydrolysis
-
Dissolve the N-substituted this compound (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield the corresponding carboxylic acid.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as HATU or HOBt/EDC (1.1-1.5 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2-3 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions of a weak acid, a weak base, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Biological Activity and Therapeutic Potential of Derivatives
While this compound itself is not expected to be a potent bioactive molecule, its derivatives have significant therapeutic potential. As precursors to kinase inhibitors, they can be elaborated into compounds that target signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
For instance, inhibitors derived from this scaffold could potentially target kinases such as AKT, PAK1, or various receptor tyrosine kinases.[12][14][15] The inhibition of these pathways can lead to the suppression of tumor growth and metastasis.
Quantitative Data of Structurally Related Compounds
To illustrate the potential potency of molecules derived from the title compound, the following table summarizes the biological activity data for some structurally related indazole-based inhibitors. It is important to note that this data is not for this compound itself, but for more complex molecules that could be synthesized from it or similar intermediates.
| Compound Class | Target Kinase | IC50 / Kd | Reference |
| 1H-Indazol-3-amine derivatives | Bcr-AblT315I | 0.45 µM | [2] |
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | c-Kit | 68.5 nM (Kd) | [2] |
| 1H-Indazole-3-carboxamide derivatives | PAK1 | 9.8 nM | [12] |
| 5-arylamino-6-chloro-1H-indazole-4,7-diones | AKT1 | Potent Inhibition | [11] |
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its pre-functionalized indazole core provides a reliable and versatile platform for the synthesis of a new generation of targeted therapeutics, particularly protein kinase inhibitors. While not a therapeutic agent in its own right, its value lies in enabling the efficient construction of complex and potent drug candidates. Further exploration of the chemical space accessible from this intermediate is likely to yield novel inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to leverage the potential of this valuable synthetic intermediate.
References
- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. research.ucc.ie [research.ucc.ie]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as a bioisostere of indole, allow it to interact with a wide array of biological targets with high affinity and selectivity. This versatility has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates across various therapeutic areas. This technical guide provides a comprehensive overview of the biological significance of the indazole core, detailing its diverse pharmacological activities, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways.
The Indazole Scaffold: A Multipotent Pharmacophore
Indazole derivatives have demonstrated a remarkable breadth of biological activities, underscoring their importance in drug discovery. The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, contributes to its promiscuous yet often highly potent binding to diverse protein targets.
Anticancer Activity
The most prominent therapeutic application of the indazole scaffold is in oncology. Numerous indazole-containing compounds have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.
Indazole derivatives have been successfully designed to target several key oncogenic kinases.
-
VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptors, particularly VEGFR-2, are crucial mediators of angiogenesis, a process essential for tumor growth and metastasis. Axitinib and Pazopanib are notable examples of FDA-approved indazole-based VEGFR inhibitors used in the treatment of renal cell carcinoma.
-
Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers. Indazole derivatives have been identified as potent inhibitors of both Aurora A and Aurora B kinases.[1]
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. The Cyclin E/CDK2 complex, for instance, promotes the G1/S phase transition.[2][3] Indazole-based compounds have been explored as inhibitors of CDKs to induce cell cycle arrest in cancer cells.
-
Other Kinase Targets: The indazole scaffold has been successfully employed to develop inhibitors against a range of other kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), anaplastic lymphoma kinase (ALK), and phosphoinositide-dependent kinase-1 (PDK1).[4]
Table 1: Anticancer Activity of Representative Indazole Derivatives
| Compound/Drug Name | Target Kinase(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Axitinib | VEGFR-1, -2, -3 | - | 1-2 nM | [5] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, c-Kit | - | 10-84 nM | [4] |
| Entrectinib | ALK | - | 12 nM | [4] |
| Compound 2f | Not specified | 4T1 (Breast) | 0.23 µM | [4] |
| HepG2 (Liver) | 0.80 µM | [4] | ||
| MCF-7 (Breast) | 0.34 µM | [4] | ||
| Compound 6o | Not specified | K562 (Leukemia) | 5.15 µM | [6] |
| A549 (Lung) | >40 µM | [6] | ||
| PC-3 (Prostate) | >40 µM | [6] | ||
| Hep-G2 (Liver) | >40 µM | [6] | ||
| Nitro-based indazole 11a | Not specified | NCI-H460 (Lung) | 5-15 µM | [7] |
| Nitro-based indazole 11b | Not specified | NCI-H460 (Lung) | 5-15 µM | [7] |
| Nitro-based indazole 12a | Not specified | NCI-H460 (Lung) | 5-15 µM | [7] |
| Nitro-based indazole 12b | Not specified | NCI-H460 (Lung) | 5-15 µM | [7] |
Anti-inflammatory Activity
Indazole derivatives have also shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators.
-
COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key players in the inflammatory response. Certain indazole derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[8][9]
-
Cytokine Inhibition: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a central role in orchestrating the inflammatory cascade. Studies have demonstrated the ability of indazole compounds to inhibit the production of these cytokines.[8]
Table 2: Anti-inflammatory Activity of Representative Indazole Derivatives
| Compound Name | Target | IC50 Value (µM) | Reference(s) |
| Indazole | COX-2 | 15.34 | [8] |
| 5-Aminoindazole | COX-2 | 12.32 | [8] |
| 6-Nitroindazole | COX-2 | 23.42 | [8] |
| Indazole | TNF-α | 220.11 | [8] |
| 5-Aminoindazole | TNF-α | 230.19 | [8] |
| Indazole | IL-1β | 120.59 | [8] |
| 5-Aminoindazole | IL-1β | 220.46 | [8] |
| 6-Nitroindazole | IL-1β | 100.75 | [8] |
Antimicrobial Activity
The indazole scaffold has been incorporated into molecules with potent antibacterial and antifungal properties, offering potential solutions to the growing challenge of antimicrobial resistance.
-
Antibacterial Activity: Indazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[10][11] Some compounds have shown efficacy against clinically relevant species such as Staphylococcus aureus and Escherichia coli.[10]
-
Antifungal Activity: Several indazole-containing compounds have been investigated for their ability to inhibit the growth of pathogenic fungi, including various Candida species.[12][13][14][15]
Table 3: Antimicrobial Activity of Representative Indazole Derivatives
| Compound Name/Class | Microbial Species | MIC Value(s) | Reference(s) |
| Indazole derivative 5 | S. aureus | 64-128 µg/mL | [10] |
| S. epidermidis | 64-128 µg/mL | [10] | |
| Indazole derivative 2 | E. faecalis | ~128 µg/mL | [10] |
| Indazole derivative 3 | E. faecalis | ~128 µg/mL | [10] |
| Nitro-based indazole 12a | N. gonorrhoeae | 250 µg/mL | [7] |
| Nitro-based indazole 13b | N. gonorrhoeae | 62.5 µg/mL | [7] |
| Imidazole derivative SAM3 | Candida albicans (mean) | 200 µg/mL | [12][13] |
| Imidazole derivative AM5 | Candida albicans (mean) | 312.5 µg/mL | [12][13] |
| Azole derivative 4l | Candida albicans SC5314 | 0.51 µg/mL | [14] |
| Azole derivative 4s | Candida albicans SC5314 | 0.53 µg/mL | [14] |
| Azole derivative 4w | Candida albicans SC5314 | 0.69 µg/mL | [14] |
Key Signaling Pathways and Experimental Workflows
The biological effects of indazole derivatives are often mediated through their modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that is fundamental to angiogenesis. This pathway involves receptor dimerization, autophosphorylation, and the recruitment of downstream signaling proteins that ultimately lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Aurora A Kinase Signaling in Mitosis
Aurora A kinase plays a pivotal role in the G2/M transition and the proper formation of the mitotic spindle. Its activity is tightly regulated and peaks during mitosis. Overexpression can lead to genomic instability, a hallmark of cancer.
Caption: Activation of Aurora A kinase and its role in mitosis.
General Drug Discovery Workflow
The development of new drugs, including those based on the indazole scaffold, follows a structured workflow from initial target identification to preclinical and clinical evaluation.
Caption: A typical workflow for the discovery and development of new drugs.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key assays used to evaluate the biological activity of indazole derivatives.
In Vitro Kinase Assay (Luminescence-based)
This protocol is adapted for determining the in vitro potency of a test compound against a target kinase, such as VEGFR-2 or Aurora A.[16][17][18][19][20][21]
1. Reagent Preparation:
- 1x Kinase Buffer: Prepare by diluting a 5x stock (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) with nuclease-free water. Add DTT to a final concentration of 1mM if required.
- ATP Solution: Prepare a stock solution of ATP in nuclease-free water and dilute to the desired final concentration in 1x Kinase Buffer. The final concentration is typically at or near the Km for the specific kinase.
- Substrate Solution: Dissolve the specific peptide substrate for the target kinase in 1x Kinase Buffer to the desired final concentration.
- Kinase Solution: Dilute the recombinant kinase enzyme to the desired final concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically by titration.
- Test Compound (Inhibitor): Prepare a stock solution in 100% DMSO. Create a serial dilution series in 1x Kinase Buffer or 10% DMSO to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure:
- Add 12.5 µL of a master mix containing 1x Kinase Buffer, ATP, and substrate to each well of a solid white 96-well plate.
- Add 2.5 µL of the diluted test compound to the appropriate wells.
- Add 2.5 µL of the diluent solution (e.g., 1x Kinase Buffer with the same DMSO percentage) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
- To initiate the kinase reaction, add 10 µL of the diluted kinase solution to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
- Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
3. Signal Detection (using ADP-Glo™ as an example):
- After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40-45 minutes.
- Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
- Incubate at room temperature for 30-45 minutes.
- Measure the luminescence using a microplate reader.
4. Data Analysis:
- Subtract the "Blank" reading from all other readings.
- Calculate the percentage of inhibition for each test compound concentration relative to the "Positive Control".
- Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cells by measuring metabolic activity.[22][23][24]
1. Reagent Preparation:
- MTT Solution: Prepare a 5 mg/mL stock solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter sterilize the solution and store it protected from light at 4°C.
- Solubilization Solution: A common solution is DMSO. Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
2. Assay Procedure:
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- After the incubation period, add 10-20 µL of the MTT stock solution to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and then remove the medium (for suspension cells).
- Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
3. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value.[5][25]
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[26][27][28][29][30]
1. Reagent and Culture Preparation:
- Growth Medium: Use an appropriate broth medium for the microorganism being tested (e.g., Mueller-Hinton Broth for many bacteria, RPMI-1640 for fungi).
- Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the assay plate (typically 5 x 10⁵ CFU/mL for bacteria).
- Test Compound: Prepare a stock solution of the test compound and make serial two-fold dilutions in the growth medium in a 96-well microtiter plate.
2. Assay Procedure:
- Inoculate each well of the microtiter plate containing the serially diluted test compound with the standardized microbial suspension.
- Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
- Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
3. Data Analysis:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
- A microplate reader can also be used to measure the optical density at 600 nm to determine the inhibition of growth.
Conclusion
The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have led to the development of life-saving therapies, particularly in the field of oncology. The continued exploration of indazole chemistry, coupled with a deeper understanding of its interactions with key signaling pathways, promises to yield a new generation of innovative therapeutics. This guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the biological significance of the indazole scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular context. The insights provided herein are intended to facilitate the rational design and development of novel indazole-based drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. EUCAST: MIC Determination [eucast.org]
A Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 4-chloro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
Based on the analysis of similar compounds, the following tables outline the expected spectroscopic characteristics for methyl 4-chloro-1H-indazole-6-carboxylate. These values are estimations and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~13.0 - 14.0 | br s | - | N-H |
| ~8.2 | s | - | H-3 |
| ~7.8 | s | - | H-5 |
| ~7.5 | s | - | H-7 |
| ~3.9 | s | - | O-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~141 | C-7a |
| ~135 | C-3 |
| ~130 | C-4 |
| ~125 | C-6 |
| ~122 | C-3a |
| ~115 | C-5 |
| ~110 | C-7 |
| ~52 | O-CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected m/z |
| High-Resolution MS (ESI) | [M+H]⁺ calculated for C₉H₇ClN₂O₂ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H Stretch |
| ~1720 | C=O Stretch |
| ~1620 | C=C Stretch |
| ~1250 | C-O Stretch |
| ~800 | C-Cl Stretch |
Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, adapted from general procedures for the synthesis of substituted indazoles.
General Synthesis of Substituted 1H-Indazoles
A common route to the indazole core involves the diazotization of an appropriately substituted aniline, followed by cyclization. For the target compound, a plausible starting material would be a substituted 2-methylaniline.
Step 1: Acetylation of 3-chloro-5-nitro-2-methylaniline
-
Dissolve 3-chloro-5-nitro-2-methylaniline in a suitable solvent such as chloroform.
-
Add potassium acetate to the solution.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
Step 2: Diazotization and Cyclization
-
Heat the reaction mixture to 60 °C.
-
Add isopentyl nitrite and stir the mixture overnight at 60 °C.
-
Upon completion, add water and an organic solvent like THF and cool to 0 °C.
-
Add a base, such as lithium hydroxide, and continue stirring at 0 °C for 3 hours.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the indazole intermediate.
Step 3: Functional Group Manipulations
Further steps would involve the reduction of the nitro group, followed by Sandmeyer reaction to introduce the chloro group at position 4, and finally, esterification of the carboxylic acid at position 6.
Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel indazole derivative like this compound.
Caption: Synthesis and Characterization Workflow.
Solubility Profile of Methyl 4-chloro-1H-indazole-6-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-chloro-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines standard experimental protocols for solubility determination and presents available data to support research and development activities.
Data Presentation
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This highlights a knowledge gap for this particular compound.
To provide a relevant benchmark, the following table summarizes the reported solubility of a structurally analogous indazole derivative, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. It is imperative to note that these values are for a different, albeit structurally related, compound and should be used as a general reference with caution. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.
Table 1: Solubility of a Structurally Similar Compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethylformamide (DMF) | Not Specified | 16 |
| Dimethyl sulfoxide (DMSO) | Not Specified | 16 |
| Ethanol | Not Specified | 12.5 |
Data sourced from publicly available information on methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. These values are for illustrative purposes only and do not represent the solubility of this compound.
Experimental Protocols
The determination of solubility is a fundamental component of physicochemical profiling. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium or thermodynamic solubility of a compound in a specific solvent.[1] The following protocol provides a detailed methodology for this procedure.
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of high purity
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.[1]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant agitation speed and a controlled temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and recrystallization processes have reached a dynamic equilibrium.[1]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. Filtration is a critical step to avoid overestimation of solubility.[1]
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1][2]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the concentration of the sample.
-
5. Data Analysis:
-
Calculate the solubility of the compound in each organic solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
A Technical Guide to the Synthesis of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged bicyclic heterocycle integral to numerous pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. This technical guide provides an in-depth review of the core synthetic strategies employed to construct substituted indazoles, with a focus on providing actionable experimental details and comparative data for researchers in the field of medicinal chemistry and drug development.
Classical Cyclization Reactions: The Davis-Beirut Reaction
One of the classical methods for the synthesis of 2H-indazoles is the Davis-Beirut reaction. This reaction involves the N,N-bond forming heterocyclization from o-nitrosobenzaldehydes and primary amines and can be catalyzed by either acid or base.[1] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[1]
Detailed Experimental Protocol: Acid-Catalyzed Davis-Beirut Reaction[2]
A solution of o-nitrosobenzaldehyde (1.0 equiv) and 2-aminobenzyl alcohol (1.0 equiv) in methanol is treated with a catalytic amount of acetic acid. The reaction is stirred at room temperature for a short duration (e.g., 1 minute), leading to the rapid formation of the corresponding 2H-indazole. The product can be isolated and purified using standard techniques such as flash chromatography.
A representative workflow for the Davis-Beirut reaction.
Caption: Workflow for the Davis-Beirut Synthesis of 2H-Indazoles.
Transition-Metal-Catalyzed Syntheses
Modern organic synthesis heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. The construction of the indazole core has significantly benefited from these advancements, with copper and palladium-catalyzed reactions being particularly prominent.
Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
A powerful one-pot, three-component reaction for the synthesis of 2H-indazoles utilizes a copper catalyst to bring together 2-bromobenzaldehydes, primary amines, and sodium azide.[2] This method is notable for its operational simplicity and broad substrate scope.
To a solution of a 2-bromobenzaldehyde (1.0 equiv), a primary amine (1.2 equiv), and sodium azide (2.0 equiv) in DMSO is added copper(I) iodide (0.1 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 equiv). The reaction mixture is heated to 120 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Entry | 2-Bromobenzaldehyde Substituent | Amine | Yield (%) |
| 1 | H | Aniline | 98 |
| 2 | H | 4-Methoxyaniline | 95 |
| 3 | H | 4-Chloroaniline | 85 |
| 4 | 4-Methoxy | Aniline | 92 |
| 5 | 4-Nitro | Aniline | 78 |
| 6 | H | Benzylamine | 91 |
Table showing yields for the copper-catalyzed three-component synthesis of 2H-indazoles. Data sourced from Kumar, M. R., et al. (2011).[2]
A diagram illustrating the key bond formations in the copper-catalyzed three-component synthesis.
Caption: Key transformations in the one-pot synthesis of 2H-indazoles.
Palladium-Catalyzed Intramolecular Amination
The palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides an efficient route to 2-aryl-2H-indazoles.[3][4] This method is distinguished by the formation of the N(1)-C(7a) bond of the indazole ring.[4]
A mixture of the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv), palladium(II) acetate (0.05 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.075 equiv), and sodium tert-butoxide (1.4 equiv) in toluene is heated at 90 °C under an inert atmosphere until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to afford the 2-aryl-2H-indazole.
| Entry | Aryl Group on Hydrazine | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methoxyphenyl | 82 |
| 3 | 4-Chlorophenyl | 75 |
| 4 | 3-Trifluoromethylphenyl | 78 |
| 5 | 2-Methylphenyl | 65 |
Table of yields for the palladium-catalyzed synthesis of 2-aryl-2H-indazoles. Data sourced from Song, J. J., & Yee, N. K. (2000).[3][4]
C-H Functionalization Strategies
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering atom-economical routes to complex molecules. The synthesis of indazoles has also benefited from this approach.
Rhodium(III)-Catalyzed Synthesis via C-H Addition to Aldehydes
A notable example is the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, which provides a one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles.[5][6]
An oven-dried vial is charged with [Cp*RhCl2]2 (0.025 equiv), AgSbF6 (0.1 equiv), azobenzene (1.0 equiv), and an aldehyde (2.0 equiv). The vial is sealed, evacuated, and backfilled with argon. Dioxane is added, and the mixture is stirred at 80 °C for 24 hours. After cooling, the reaction mixture is filtered, concentrated, and purified by flash chromatography to yield the N-aryl-2H-indazole.
| Entry | Azobenzene | Aldehyde | Yield (%) |
| 1 | Azobenzene | Benzaldehyde | 95 |
| 2 | Azobenzene | 4-Methoxybenzaldehyde | 92 |
| 3 | Azobenzene | 4-Nitrobenzaldehyde | 88 |
| 4 | 4,4'-Dichloroazobenzene | Benzaldehyde | 85 |
| 5 | Azobenzene | Acetaldehyde | 75 |
Table of yields for the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles. Data sourced from Lian, Y., et al. (2013).[5][6]
A diagram of the catalytic cycle for the Rh(III)-catalyzed indazole synthesis.
Caption: Catalytic cycle for the synthesis of N-aryl-2H-indazoles.
[3+2] Cycloaddition Reactions
Cycloaddition reactions provide a convergent and efficient means of constructing cyclic systems. The [3+2] cycloaddition of arynes with 1,3-dipoles is a valuable method for synthesizing substituted indazoles.
Synthesis of 2H-Indazoles from Arynes and Sydnones
A rapid and efficient synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes, generated in situ from o-(trimethylsilyl)aryl triflates, and sydnones.[7] This process occurs under mild conditions and produces 2H-indazoles in good to excellent yields.[7]
To a solution of the sydnone (1.2 equiv) in acetonitrile are added o-(trimethylsilyl)aryl triflate (1.0 equiv) and cesium fluoride (2.0 equiv). The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the desired 2H-indazole.
| Entry | Aryne Precursor Substituent | Sydnone Substituent | Yield (%) |
| 1 | H | Phenyl | 95 |
| 2 | H | 4-Methoxyphenyl | 92 |
| 3 | 4,5-Dichloro | Phenyl | 85 |
| 4 | H | Methyl | 88 |
| 5 | 4-Methoxy | Phenyl | 90 |
Table of yields for the [3+2] cycloaddition synthesis of 2H-indazoles. Data sourced from Wu, C., et al. (2011).[7]
This guide has summarized several key and contemporary methods for the synthesis of substituted indazoles. The provided data and experimental protocols offer a solid foundation for researchers to select and implement the most suitable synthetic route for their specific target molecules. The continued development of novel, efficient, and sustainable methodologies for indazole synthesis will undoubtedly facilitate the discovery of new therapeutic agents.
References
- 1. Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Multi-Step Synthesis Protocol for Methyl 4-chloro-1H-indazole-6-carboxylate from 2-Methyl-3-chloroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the multi-step synthesis of methyl 4-chloro-1H-indazole-6-carboxylate, a valuable heterocyclic building block for pharmaceutical research. The synthesis commences with the readily available starting material, 2-methyl-3-chloroaniline. The core indazole scaffold is constructed via a classical diazotization and intramolecular cyclization reaction. Subsequent regioselective functionalization introduces the carboxylic acid moiety at the C-6 position, followed by esterification to yield the final product. This protocol includes comprehensive experimental procedures, data characterization, and workflow diagrams to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] Their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties, make them privileged scaffolds in drug discovery.[1][2] Specifically, functionalized indazole carboxylates serve as key intermediates in the synthesis of complex molecules, such as kinase inhibitors used in oncology.
This application note details a robust synthetic route to this compound starting from 2-methyl-3-chloroaniline. The described pathway involves three main stages:
-
Indazole Ring Formation: Synthesis of 4-chloro-1H-indazole via diazotization of N-acetylated 2-methyl-3-chloroaniline.
-
Regioselective Carboxylation: Introduction of a carboxylic acid group at the C-6 position of the indazole ring.
-
Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.
The protocols provided are designed for laboratory-scale synthesis and offer a logical workflow for producing this key chemical intermediate.
Overall Synthetic Pathway
The synthesis is a three-stage process starting from 2-methyl-3-chloroaniline. The first stage involves the formation of the 4-chloro-1H-indazole core. This is followed by a regioselective carboxylation at the C-6 position and a final esterification step to produce the target compound.
Caption: Overall multi-step synthetic pathway from starting material to the final product.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1H-indazole
This procedure details the formation of the indazole ring from 2-methyl-3-chloroaniline. The process involves an initial acetylation of the amine, followed by diazotization and in-situ cyclization, and subsequent deprotection.
Materials and Reagents:
-
2-Methyl-3-chloroaniline
-
Potassium acetate (KOAc)
-
Chloroform (CHCl₃)
-
Acetic anhydride (Ac₂O)
-
Isopentyl nitrite
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Water (deionized)
Procedure: [3]
-
To a 250 mL round-bottomed flask, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over approximately 2 minutes.
-
Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 1 hour.
-
Heat the reaction mixture to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
-
Stir the mixture at 60 °C overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add water (75 mL) and THF (150 mL).
-
Add lithium hydroxide (20.7 g, 494 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 3 hours to ensure complete hydrolysis.
-
Add water (200 mL) and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid. The crude product can be used in the next step without further purification.
Alternative Method Note: An alternative procedure using tert-butyl nitrite and NaOH for hydrolysis has also been reported and may be suitable for large-scale synthesis.[4]
Protocol 2: Synthesis of 4-Chloro-1H-indazole-6-carboxylic Acid
This protocol involves the protection of the indazole nitrogen, followed by a directed ortho-metalation to regioselectively introduce the carboxylic acid group at the C-6 position.
Materials and Reagents:
-
4-Chloro-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
sec-Butyllithium (s-BuLi)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
-
Dry ice (solid CO₂)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
N-Protection: Dissolve crude 4-chloro-1H-indazole (approx. 70 mmol) in dichloromethane (250 mL). Add DMAP (0.85 g, 7.0 mmol) and Boc₂O (16.8 g, 77 mmol). Stir at room temperature overnight. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to give N1-Boc-4-chloro-1H-indazole. Purify by column chromatography if necessary.
-
Carboxylation:
-
Dissolve the purified N1-Boc-4-chloro-1H-indazole (17.8 g, 70 mmol) and TMEDA (12.6 mL, 84 mmol) in anhydrous THF (300 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add s-BuLi (1.4 M in cyclohexane, 65 mL, 91 mmol) dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Quickly add crushed dry ice (approx. 50 g) to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature.
-
Quench with saturated NH₄Cl solution and acidify to pH ~3 with 2M HCl.
-
Extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate.
-
-
Deprotection: Dissolve the crude Boc-protected carboxylic acid in dichloromethane (100 mL) and add trifluoroacetic acid (50 mL). Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the product. Filter and dry to obtain 4-chloro-1H-indazole-6-carboxylic acid.
Protocol 3: Synthesis of this compound
This is a standard Fischer esterification to obtain the final product.
Materials and Reagents:
-
4-Chloro-1H-indazole-6-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend 4-chloro-1H-indazole-6-carboxylic acid (e.g., 11.8 g, 60 mmol) in methanol (200 mL).
-
Cool the mixture to 0 °C and add thionyl chloride (6.5 mL, 90 mmol) dropwise. (Alternatively, a catalytic amount of concentrated H₂SO₄ can be used).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with brine, dry the organic layer over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reaction Name | Key Reagents | Solvent(s) | Temp. | Time | Typical Yield |
| 1 | Indazole Formation | Ac₂O, Isopentyl Nitrite, LiOH | CHCl₃, THF | 0-60 °C | ~16 h | ~95% (crude) |
| 2 | Carboxylation | Boc₂O, s-BuLi, CO₂, TFA | DCM, THF | -78 °C to RT | ~6 h | 50-60% |
| 3 | Esterification | SOCl₂, Methanol | Methanol | Reflux | 4-6 h | 85-95% |
Table 2: Characterization Data for Key Compounds
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ ppm) | MS (m/z) |
| 4-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | 8.18 (s, 1H), 7.33 (d, 1H), 7.31 (t, 1H), 7.17 (d, 1H)[3] | 153 [M+H]⁺ |
| 4-Chloro-1H-indazole-6-carboxylic Acid | C₈H₅ClN₂O₂ | 196.59 | ~13.0 (br s, 1H, COOH), 8.3-8.5 (m, 2H), 7.5 (d, 1H) | 197 [M+H]⁺ |
| This compound | C₉H₇ClN₂O₂ | 210.62 | ~8.4 (s, 1H), 8.3 (s, 1H), 7.5 (s, 1H), 3.9 (s, 3H, OCH₃) | 211 [M+H]⁺ |
Note: ¹H NMR chemical shifts are approximate and depend on the solvent used.
Experimental Workflow and Logic
The successful execution of this multi-step synthesis relies on a structured workflow that includes reaction setup, monitoring, workup, and purification at each stage before proceeding to the next.
Caption: A logical workflow diagram for executing a single stage of the synthesis.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Synthesis of Methyl 4-chloro-1H-indazole-6-carboxylate: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the multi-step synthesis of methyl 4-chloro-1H-indazole-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic route begins with the preparation of 4-chloro-1H-indazole, followed by a sequence of protection, acylation, oxidation, deprotection, and esterification steps.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via the following key transformations:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1H-indazole
This procedure is adapted from established literature methods.[1][2]
Materials:
-
3-Chloro-2-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite (or tert-butyl nitrite)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a solution of 3-chloro-2-methylaniline in chloroform, add potassium acetate.
-
Cool the mixture to 0 °C and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 60 °C and add isoamyl nitrite. Stir overnight at this temperature.
-
After completion of the reaction (monitored by TLC), cool the mixture and add water and THF.
-
Cool to 0 °C and add a solution of LiOH or NaOH to hydrolyze the N-acetyl group. Stir for 3 hours at 0 °C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| 3-Chloro-2-methylaniline | 141.60 | - | 1.0 | - |
| 4-Chloro-1H-indazole | 152.58 | - | - | - |
Step 2: N-Boc Protection of 4-Chloro-1H-indazole
The N-protection of the indazole is crucial for controlling the regioselectivity of the subsequent Friedel-Crafts acylation. The tert-butyloxycarbonyl (Boc) group is a suitable choice.
Materials:
-
4-Chloro-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-1H-indazole in DCM or THF.
-
Add triethylamine or DIPEA, followed by a catalytic amount of DMAP.
-
Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-4-chloro-1H-indazole. Note: N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity should be confirmed by NMR analysis.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| 4-Chloro-1H-indazole | 152.58 | - | 1.0 | - |
| Di-tert-butyl dicarbonate | 218.25 | - | 1.1 - 1.5 | - |
| 1-Boc-4-chloro-1H-indazole | 252.70 | - | - | - |
Step 3: Friedel-Crafts Acylation of 1-Boc-4-chloro-1H-indazole
This step introduces the acetyl group at the C6 position of the indazole ring. The regioselectivity is directed by the N-Boc protecting group.
Materials:
-
1-Boc-4-chloro-1H-indazole
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃) or other Lewis acid
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend aluminum chloride in cold (-10 to 0 °C) DCM or DCE.
-
Add acetyl chloride or acetic anhydride dropwise to the suspension.
-
Add a solution of 1-Boc-4-chloro-1H-indazole in the same solvent dropwise, maintaining the low temperature.
-
Allow the reaction to stir at 0 °C for a few hours and then at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-Boc-4-chloro-6-acetyl-1H-indazole. Note: The regioselectivity of the Friedel-Crafts acylation on N-protected indazoles generally favors the C6 position, but this should be confirmed experimentally.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| 1-Boc-4-chloro-1H-indazole | 252.70 | - | 1.0 | - |
| Acetyl chloride | 78.50 | - | 1.1 - 1.5 | - |
| 1-Boc-4-chloro-6-acetyl-1H-indazole | 294.74 | - | - | - |
Step 4: Oxidation of 1-Boc-4-chloro-6-acetyl-1H-indazole via Haloform Reaction
The haloform reaction provides a method for the conversion of the acetyl group to a carboxylic acid.[2]
Materials:
-
1-Boc-4-chloro-6-acetyl-1H-indazole
-
Sodium hypochlorite (NaOCl) solution (bleach) or Bromine (Br₂) and Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-4-chloro-6-acetyl-1H-indazole in dioxane or THF.
-
Cool the solution to 0 °C and slowly add an excess of sodium hypochlorite solution or a solution of bromine in aqueous sodium hydroxide.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the excess halogenating agent by adding a saturated solution of sodium sulfite or sodium thiosulfate.
-
Acidify the reaction mixture with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 1-Boc-4-chloro-1H-indazole-6-carboxylic acid.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| 1-Boc-4-chloro-6-acetyl-1H-indazole | 294.74 | - | 1.0 | - |
| 1-Boc-4-chloro-1H-indazole-6-carboxylic acid | 296.70 | - | - | - |
Step 5: Deprotection of 1-Boc-4-chloro-1H-indazole-6-carboxylic acid
Removal of the Boc protecting group is typically achieved under acidic conditions.
Materials:
-
1-Boc-4-chloro-1H-indazole-6-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1-Boc-4-chloro-1H-indazole-6-carboxylic acid in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
The product, 4-chloro-1H-indazole-6-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| 1-Boc-4-chloro-1H-indazole-6-carboxylic acid | 296.70 | - | 1.0 | - |
| 4-Chloro-1H-indazole-6-carboxylic acid | 196.59 | - | - | - |
Step 6: Esterification of 4-Chloro-1H-indazole-6-carboxylic acid
The final step involves the esterification of the carboxylic acid with methanol.
Materials:
-
4-Chloro-1H-indazole-6-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Fischer Esterification):
-
Suspend 4-chloro-1H-indazole-6-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| 4-Chloro-1H-indazole-6-carboxylic acid | 196.59 | - | 1.0 | - |
| This compound | 210.61 | - | - | - |
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| 4-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | ¹H NMR, ¹³C NMR, MS |
| 1-Boc-4-chloro-1H-indazole | C₁₂H₁₃ClN₂O₂ | 252.70 | ¹H NMR, ¹³C NMR, MS |
| 1-Boc-4-chloro-6-acetyl-1H-indazole | C₁₄H₁₅ClN₂O₃ | 294.74 | ¹H NMR, ¹³C NMR, MS |
| 1-Boc-4-chloro-1H-indazole-6-carboxylic acid | C₁₄H₁₃ClN₂O₄ | 296.70 | ¹H NMR, ¹³C NMR, MS |
| 4-Chloro-1H-indazole-6-carboxylic acid | C₈H₅ClN₂O₂ | 196.59 | ¹H NMR, ¹³C NMR, MS |
| This compound | C₉H₇ClN₂O₂ | 210.61 | ¹H NMR, ¹³C NMR, MS, m.p. |
Logical Relationship Diagram
Caption: Logical flow of the synthetic strategy.
References
Application Notes and Protocols for N-Alkylation of Methyl 4-Chloro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of methyl 4-chloro-1H-indazole-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The regioselectivity of N-alkylation in indazoles is a critical challenge, as the reaction can occur at either the N-1 or N-2 position, leading to two different regioisomers. The choice of reaction conditions, including the base, solvent, and alkylating agent, plays a pivotal role in directing the alkylation to the desired nitrogen atom.[1]
Factors Influencing Regioselectivity in Indazole Alkylation
The regiochemical outcome of the N-alkylation of indazoles is determined by a delicate balance of steric and electronic factors, as well as the reaction conditions which can favor either kinetic or thermodynamic control.[1][2]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Reactions that allow for equilibration, often under conditions favoring thermodynamic control, tend to yield the N-1 alkylated product.[2][4] Conversely, conditions that favor kinetic control may lead to the formation of the N-2 product.[1][5]
-
Base and Solvent Effects: The combination of the base and solvent significantly influences the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favor N-1 alkylation.[2][6] This is attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which can be chelated by substituents at the C-7 position, sterically hindering the N-1 position.[3][7] In contrast, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers or favor N-2 alkylation.[3][7][8]
-
Substituent Effects: The electronic nature and steric bulk of substituents on the indazole ring can dramatically influence the N-1/N-2 ratio. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms.[2] Steric hindrance, particularly from substituents at the C-7 position, can block access to the N-1 position, thereby favoring N-2 alkylation.[2][5][6][8] For the target molecule, this compound, the substituents are not directly adjacent to the nitrogen atoms, suggesting that electronic effects and the choice of reaction conditions will be the primary determinants of regioselectivity.
Summary of Reaction Conditions for N-Alkylation of Substituted Indazoles
The following table summarizes various reaction conditions reported for the N-alkylation of substituted indazoles, which can be adapted for this compound.
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 | >95:5 | 85 | [1] |
| 1H-Indazole-3-carbonitrile | Isobutyl bromide | NaH | THF | 50 | >95:5 | 85 | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | Room Temp | 1:1.1 | 44 (N-1), 40 (N-2) | [3][7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Not Specified | 1:1.2 | 38 (N-1), 46 (N-2) | [7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alkyl Tosylates | Cs₂CO₃ | DMF | 90 | >99:1 | >90 | [7] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | 93 | [2] |
| 7-Carboxy-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | <4:96 | 88 | [2] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N-1 alkylated product by using a strong base in a non-polar aprotic solvent.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 - 1.2 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.
Protocol 2: N-Alkylation using Potassium Carbonate in DMF
This protocol employs a weaker base in a polar aprotic solvent and may lead to a mixture of N-1 and N-2 isomers, which would require careful separation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents) in anhydrous DMF in a round-bottom flask.
-
Add the alkyl halide (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts, wash with water and brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.[1]
Protocol 3: Selective N-2 Alkylation via Mitsunobu Reaction
The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer of substituted indazoles.[2][8]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol) (1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equivalents) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to isolate the N-2 alkylated product.[1]
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-chloro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of methyl 4-chloro-1H-indazole-6-carboxylate with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in the synthesis of diverse 4-substituted indazole derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors for oncological applications.
Introduction
The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating potent biological activities.[1] Specifically, 4-substituted indazoles have emerged as promising inhibitors of key signaling proteins, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[2][3] The Suzuki-Miyaura coupling is a powerful and versatile method for creating the crucial carbon-carbon bond between the indazole core and various aryl or heteroaryl moieties, enabling the exploration of the chemical space around this important pharmacophore.[4] This document outlines optimized reaction conditions and a detailed experimental protocol for this transformation.
Data Presentation: Suzuki Coupling Reaction Conditions
The successful coupling of this compound is dependent on the careful selection of catalyst, base, and solvent. The following table summarizes representative conditions for analogous Suzuki-Miyaura reactions involving substituted indazoles, providing a strong starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dimethoxyethane/H₂O (4:1) | 80 | 2 | 70-90 | [5][6] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 65-85 | [7] |
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 15-20 | 80-95 | [8] |
| Pd(OAc)₂ (5) | - | CsF (2) | Isopropanol | 80 | 12 | 75-88 | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C using a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-aryl-1H-indazole-6-carboxylate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction.
References
- 1. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | MDPI [mdpi.com]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
large-scale synthesis of methyl 4-chloro-1H-indazole-6-carboxylate
An application note on the , a key intermediate in pharmaceutical development. This document outlines a proposed multi-step synthesis, provides detailed experimental protocols, and includes tabulated data for clarity. A workflow diagram is also presented to visualize the synthetic process.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Methyl 4-chloro-1H-indazole-6-carboxylate is a valuable building block for the synthesis of more complex drug candidates, making its efficient and scalable production a topic of considerable interest for researchers and professionals in drug development.[3] This application note details a proposed synthetic route for the large-scale preparation of this compound, starting from commercially available materials.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a four-step sequence starting from 2-methyl-5-nitrobenzoic acid. The key transformations include chlorination, esterification, reduction of the nitro group, and finally, diazotization followed by intramolecular cyclization to construct the indazole ring system.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.
Table 1: Reagents and Materials
| Step | Starting Material | Key Reagents | Solvent(s) |
| 1 | 2-Methyl-5-nitrobenzoic acid | Thionyl chloride, Sulfuryl chloride | Dichloromethane |
| 2 | 3-Chloro-2-methyl-5-nitrobenzoic acid | Methanol, Sulfuric acid | Methanol |
| 3 | Methyl 3-chloro-2-methyl-5-nitrobenzoate | Iron powder, Ammonium chloride | Ethanol, Water |
| 4 | Methyl 5-amino-3-chloro-2-methylbenzoate | Sodium nitrite, Hydrochloric acid | Water, Acetic acid |
Table 2: Reaction Parameters and Expected Results
| Step | Reaction | Temperature (°C) | Duration (h) | Expected Yield (%) | Purity (%) |
| 1 | Chlorination | 25-40 | 4-6 | 85-90 | >95 |
| 2 | Esterification | Reflux (65) | 8-12 | 90-95 | >98 |
| 3 | Nitro Reduction | Reflux (78) | 3-5 | 80-88 | >97 |
| 4 | Diazotization/Cyclization | 0-5 | 2-3 | 70-78 | >98 |
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic acid
-
To a stirred solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours to form the acid chloride.
-
Cool the reaction mixture and add sulfuryl chloride (1.5 eq) dropwise, maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-chloro-2-methyl-5-nitrobenzoic acid.
Step 2: Synthesis of Methyl 3-chloro-2-methyl-5-nitrobenzoate
-
Dissolve 3-chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in methanol.
-
Add concentrated sulfuric acid (0.1 eq) catalytically.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-chloro-2-methyl-5-nitrobenzoate.
Step 3: Synthesis of Methyl 5-amino-3-chloro-2-methylbenzoate
-
To a mixture of methyl 3-chloro-2-methyl-5-nitrobenzoate (1.0 eq) in ethanol and water, add ammonium chloride (5.0 eq) and iron powder (4.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 3-5 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 5-amino-3-chloro-2-methylbenzoate.
Step 4: Synthesis of this compound
-
Dissolve methyl 5-amino-3-chloro-2-methylbenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 2-3 hours to effect cyclization.[4][5]
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualization
Caption: Synthetic pathway for this compound.
References
Application Note and Protocol: Purification of Methyl 4-Chloro-1H-indazole-6-carboxylate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-chloro-1H-indazole-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality and safety of final drug products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, based on established methods for analogous indazole derivatives.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents: Tetrahydrofuran (THF), deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Solvent Selection: Based on purification methods for similar chloro-indazole derivatives, a mixed solvent system of Tetrahydrofuran (THF) and water is proposed.[1] This system is effective as THF is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling. Other potential solvent systems for indazole derivatives include mixtures of acetone/water, ethanol/water, or petroleum ether/ethyl acetate.[1]
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of THF to the flask to dissolve the solid at room temperature with stirring.
-
Gently heat the mixture using a heating mantle or hot plate while stirring to ensure complete dissolution. If necessary, add a small, incremental amount of THF to achieve full dissolution at an elevated temperature (e.g., near the boiling point of THF, ~66°C).
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration step. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
To the hot, clear solution, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Add a few more drops of THF until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of a cold THF/water mixture to remove any residual mother liquor.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Presentation
The following table provides an illustrative summary of the expected results from the recrystallization of this compound. Researchers should replace the placeholder data with their experimental findings.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to tan powder | White crystalline solid |
| Weight (g) | 10.0 | 8.5 |
| Purity (by HPLC, %) | 95.2 | >99.5 |
| Yield (%) | N/A | 85.0 |
| Melting Point (°C) | 188-192 | 195-197 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Recrystallization Steps
References
Application Notes and Protocols for the Use of Methyl 4-Chloro-1H-indazole-6-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its unique physicochemical properties allow for critical interactions within the ATP-binding pocket of various kinases, making it a cornerstone for the development of targeted cancer therapies. This document provides detailed application notes and protocols for the utilization of methyl 4-chloro-1H-indazole-6-carboxylate as a versatile starting material in the synthesis of kinase inhibitors. While direct coupling of this specific ester is not widely documented, its role as a precursor to key intermediates, such as 4-chloro-1H-indazole-6-carboxylic acid and its derivatives, is crucial for the synthesis of complex kinase inhibitors, including indolinone-based compounds targeting polo-like kinases (PLKs).
Synthetic Utility and Strategy
This compound serves as a valuable starting block for the elaboration of the indazole core. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be reduced to a hydroxymethyl group or activated for amide bond formation. The chloro-substituent at the 4-position and the free N-H of the indazole ring provide additional handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR).
A key synthetic transformation is the conversion of the carboxylic acid derivative to an aldehyde, which can then undergo condensation reactions with various heterocyclic ketones, such as oxindoles, to generate potent kinase inhibitors.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a pivotal intermediate for further functionalization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
A precipitate of 4-chloro-1H-indazole-6-carboxylic acid should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Alternatively, the product can be extracted with ethyl acetate, the organic layers combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the carboxylic acid.
Protocol 2: Reduction of 4-chloro-1H-indazole-6-carboxylic acid to (4-chloro-1H-indazol-6-yl)methanol
This protocol outlines the reduction of the carboxylic acid to the corresponding alcohol, an intermediate for further synthetic elaboration as described in patent US8765748B2.[1][2]
Materials:
-
4-chloro-1H-indazole-6-carboxylic acid
-
Borane solution (e.g., BH₃·THF complex)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 4-chloro-1H-indazole-6-carboxylic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane solution (typically 2-3 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield (4-chloro-1H-indazol-6-yl)methanol.
Data Presentation
The following table summarizes the inhibitory activities of a representative indolinone-based kinase inhibitor derived from an indazole scaffold. While not directly synthesized from the title compound, it illustrates the therapeutic potential of this class of molecules.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| Indolinone-Indazole Derivative | PLK1 | < 100 | HCT116 cell proliferation | [1][2] |
| KDR (VEGFR2) | < 100 | HUVEC cell proliferation | [1][2] | |
| Aurora A | < 100 | In vitro kinase assay | [1][2] |
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway from this compound to a key indolinone-based kinase inhibitor scaffold.
Caption: Synthetic pathway to indolinone kinase inhibitors.
Polo-like Kinase (PLK) Signaling Pathway
The synthesized indolinone derivatives have shown inhibitory activity against Polo-like Kinase 1 (PLK1), a key regulator of the cell cycle. The diagram below depicts a simplified overview of the PLK1 signaling pathway and its role in mitosis.
Caption: Inhibition of the PLK1 signaling pathway.
Conclusion
This compound is a strategic starting material for the synthesis of diverse kinase inhibitors. Its chemical tractability allows for the introduction of various functionalities at the 6-position of the indazole core, which is crucial for modulating potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundational framework for researchers engaged in the discovery and development of novel indazole-based therapeutics.
References
- 1. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]
- 2. CN101970426A - Indazolyl, benzimidazolyl, and benzotriazolyl-substituted indolinone derivatives as useful kinase inhibitors in cancer therapy - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the 4-Chloro Position on the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 4-chloro position on the indazole ring. The indazole scaffold is a privileged structural motif in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position is crucial for the development of novel therapeutic agents. These protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a versatile toolkit for C-C and C-N bond formation.
Introduction
Indazole derivatives are integral to numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles. The 4-chloro-1H-indazole serves as a versatile building block, enabling the introduction of various functional groups at a key position for interaction with biological targets.
This guide outlines reliable methods for the derivatization of the 4-chloro position, including essential N-protection and deprotection steps that are often critical for successful cross-coupling outcomes.
N-Protection of the Indazole Ring
For many cross-coupling reactions, protection of the indazole nitrogen is necessary to prevent side reactions and catalyst inhibition. The choice of protecting group can significantly influence reaction yields and compatibility with subsequent steps.
Protocol for N-Boc Protection of 4-Chloro-1H-indazole
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its relatively straightforward removal.
Experimental Protocol:
-
To a solution of 4-chloro-1H-indazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA, 1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected 4-chloro-1H-indazole.
Protocol for N-THP Protection of 4-Chloro-1H-indazole
The tetrahydropyranyl (THP) group is another common protecting group for indazoles, offering stability in non-acidic media.
Experimental Protocol:
-
To a solution of 4-chloro-1H-indazole (1.0 eq.) in a suitable solvent like dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq.).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS, 0.05 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-THP protected 4-chloro-1H-indazole.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail protocols for the functionalization of the 4-chloro position on the N-protected indazole ring.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 4-position of the indazole and various aryl or heteroaryl boronic acids or esters.
Application Note: This reaction is highly versatile and tolerates a wide range of functional groups on the coupling partners. The choice of catalyst, ligand, and base is crucial for achieving high yields. For chloroarenes, catalysts with electron-rich and bulky phosphine ligands are often effective.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Aryl-1H-indazoles
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-protected 4-chloro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-N-protected-indazole.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 4-aminoindazole derivatives by coupling 4-chloroindazole with a wide variety of primary and secondary amines.[1]
Application Note: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands are generally required for the amination of aryl chlorides. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The reaction should be carried out under strictly anhydrous and anaerobic conditions.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-Amino-1H-indazoles
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add a solution of N-protected 4-chloro-1H-indazole (1.0 eq.) and the desired amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / BrettPhos (4) | LHMDS | THF | 80 | 12 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 75 |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to 4-alkynylindazoles by reacting 4-chloroindazole with terminal alkynes.
Application Note: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. A base, usually an amine such as triethylamine or diisopropylethylamine, is required. The reaction is generally sensitive to oxygen, and thus should be performed under an inert atmosphere. Copper-free Sonogashira protocols have also been developed.[2]
Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for Sonogashira coupling.
Experimental Protocol: Synthesis of 4-Alkynyl-1H-indazoles
-
To a Schlenk flask under an inert atmosphere, add N-protected 4-chloro-1H-indazole (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add the terminal alkyne (1.5 eq.) followed by a degassed amine base (e.g., triethylamine, 3.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-alkynyl-N-protected-indazole.
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | 50 | 12 | 89 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NEt | DMF | 60 | 8 | 95 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | rt | 24 | 76 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | DMF | 50 | 18 | 83 |
Deprotection of the Indazole Nitrogen
The final step in the synthesis of many 4-substituted indazoles is the removal of the N-protecting group to yield the free N-H indazole.
Protocol for N-Boc Deprotection
The Boc group is typically removed under acidic conditions.
Experimental Protocol:
-
Dissolve the N-Boc protected 4-substituted indazole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride in dioxane (4 M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.
Protocol for N-THP Deprotection
The THP group is also cleaved under acidic conditions, often milder than those required for Boc deprotection.
Experimental Protocol:
-
Dissolve the N-THP protected 4-substituted indazole in an alcoholic solvent such as methanol or ethanol.
-
Add a catalytic amount of a mild acid, for example, p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with a weak base (e.g., triethylamine).
-
Concentrate the solvent and purify the residue by column chromatography to obtain the deprotected product.
Signaling Pathways and Logical Relationships
The functionalization of the 4-position of the indazole ring is a key step in the synthesis of many kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a substituted indazole might act as an inhibitor.
Caption: Simplified kinase signaling pathway and inhibition.
These protocols and application notes provide a comprehensive guide for the functionalization of the 4-chloro position of the indazole ring, enabling the synthesis of diverse libraries of compounds for drug discovery and development.
References
Application Notes and Protocols: Hydrolysis of Methyl 4-Chloro-1H-indazole-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-1H-indazole-6-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The indazole scaffold is a privileged structure found in numerous pharmaceuticals. This document provides a detailed protocol for the hydrolysis of methyl 4-chloro-1H-indazole-6-carboxylate to yield the corresponding carboxylic acid. The primary method described is a base-catalyzed hydrolysis, or saponification, which is generally efficient and irreversible.[1]
Reaction Principle
The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[1] Base-catalyzed hydrolysis, also known as saponification, is often preferred for its irreversibility.[1] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol
This protocol is adapted from general procedures for the hydrolysis of indazole esters.[2][3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of methanol and water. A typical solvent ratio is 2:1 to 3:1 methanol to water.
-
Addition of Base: Add an excess of a suitable base, such as sodium hydroxide or lithium hydroxide (typically 2-4 equivalents), to the solution.[2][3]
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline indicate the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of 1M or 2M HCl.[3] The carboxylic acid product should precipitate out of the solution.
-
Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.[3]
-
Dry the product under vacuum to afford the 4-chloro-1H-indazole-6-carboxylic acid.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
-
Data Presentation
The following table summarizes the expected inputs and outputs for the hydrolysis reaction. The exact quantitative data should be determined empirically.
| Parameter | Value | Notes |
| Reactant | This compound | - |
| Reagents | Sodium hydroxide or Lithium hydroxide | 2-4 equivalents |
| Solvent | Methanol/Water | Typical ratios of 2:1 to 3:1 |
| Reaction Temperature | Room Temperature to 60 °C | Gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | To be determined by TLC monitoring. |
| Product | 4-chloro-1H-indazole-6-carboxylic acid | - |
| Expected Yield | Good to Excellent | Based on similar reactions, yields are often high.[2] |
| Purification Method | Precipitation and filtration, Recrystallization | Recrystallization can be used for higher purity if needed. |
Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the hydrolysis of this compound.
Caption: Workflow for the hydrolysis of this compound.
Chemical Reaction
Caption: Base-catalyzed hydrolysis of this compound.
References
Application Note and Protocols for Monitoring Methyl 4-chloro-1H-indazole-6-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-1H-indazole-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Precise monitoring of its formation and the consumption of reactants is crucial for process optimization, yield maximization, and impurity profiling. This document provides detailed analytical methods and protocols for the real-time monitoring of reactions involving this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of the reaction progress. HPLC is the preferred method for quantitative analysis of the reaction mixture, while GC-MS can be used for the identification of volatile components and byproducts. NMR spectroscopy is a powerful tool for structural elucidation of the final product and key intermediates.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust and widely used technique for separating and quantifying components in a reaction mixture. A reverse-phase HPLC method is suitable for monitoring the consumption of starting materials and the formation of this compound.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare standard solutions of the starting materials and the product of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each component in the reaction sample by interpolating its peak area on the calibration curve.
-
Data Presentation: HPLC Monitoring of a Typical Reaction
| Time (hours) | Starting Material A (%) | Starting Material B (%) | Product (%) |
| 0 | 100 | 100 | 0 |
| 1 | 75.2 | 78.1 | 22.5 |
| 2 | 51.8 | 55.4 | 45.3 |
| 4 | 23.6 | 28.9 | 70.1 |
| 6 | 5.1 | 8.3 | 92.8 |
| 8 | < 1 | 1.5 | 98.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a reaction mixture. It is particularly useful for identifying potential byproducts and impurities.[1]
Experimental Protocol: GC-MS Method
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench and dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
For thermally labile compounds, derivatization (e.g., silylation) may be necessary.
-
Data Presentation: Potential Byproducts Identified by GC-MS
| Retention Time (min) | Compound Name | Molecular Weight | Key Fragment Ions (m/z) |
| 8.5 | Unreacted Starting Material | - | - |
| 12.2 | This compound | 210.6 | 210, 179, 151 |
| 14.8 | Isomeric Byproduct | 210.6 | 210, 179, 151 |
| 16.5 | Dimerization Product | - | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of the final product and any isolated intermediates.[2][3] Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the compound.
-
Sample Preparation:
-
Isolate the product from the reaction mixture using appropriate purification techniques (e.g., column chromatography or recrystallization).
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.
-
Data Presentation: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N-H |
| ~8.2 | s | 1H | H-7 |
| ~7.8 | s | 1H | H-5 |
| ~7.5 | s | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall workflow for monitoring the reaction and the logical relationship between the analytical methods.
Caption: Workflow for Reaction Monitoring and Analysis.
Caption: Logical Relationship of Analytical Methods.
References
- 1. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Indazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Their synthesis and functionalization are of significant interest in medicinal chemistry and drug development. The presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring, however, presents a challenge for regioselective synthesis. Protecting group strategies are therefore essential to temporarily block one of the nitrogen atoms, enabling precise chemical modifications at other positions of the molecule. This document provides detailed application notes and protocols for common protecting group strategies in indazole synthesis, tailored for researchers in organic synthesis and drug development.
General Principles of Protecting Group Selection
The choice of an appropriate N-protecting group for indazole synthesis is critical and depends on several factors, including the desired regioselectivity (N-1 vs. N-2 protection), the stability of the protecting group to downstream reaction conditions, and the ease of its removal. The electronic nature of substituents on the indazole ring can also influence the outcome of the protection reaction.
Under strongly basic conditions, the deprotonation of indazole leads to a delocalized anion, which often results in a mixture of N-1 and N-2 protected products upon reaction with an electrophile. In contrast, reaction conditions can be tuned to favor one regioisomer over the other. Mildly acidic conditions tend to favor kinetic N-2 protection, while thermodynamic conditions often lead to the more stable N-1 protected indazole.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Methyl 4-Chloro-1H-indazole-6-carboxylate Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-chloro-1H-indazole-6-carboxylate, this technical support center provides essential guidance to navigate common experimental challenges and optimize reaction yields. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process:
-
Synthesis of the intermediate, 4-chloro-1H-indazole-6-carboxylic acid: This is often achieved through the cyclization of a substituted aniline derivative. A well-documented method is the reaction of 2-methyl-3-chloroaniline with a diazotizing agent.
-
Esterification of 4-chloro-1H-indazole-6-carboxylic acid: The carboxylic acid intermediate is then esterified, typically using a Fischer esterification with methanol and an acid catalyst to yield the final product.
Q2: What are the primary factors influencing the yield of the indazole ring formation?
The yield of the initial cyclization to form the 4-chloro-1H-indazole core is sensitive to several factors, including the purity of the starting materials, the choice of diazotizing agent (e.g., isoamyl nitrite or tert-butyl nitrite), reaction temperature, and the efficiency of the final hydrolysis step to remove any protecting groups.[1]
Q3: How can I improve the yield of the Fischer esterification step?
Fischer esterification is an equilibrium-controlled reaction.[2][3] To maximize the yield of the methyl ester, it is crucial to shift the equilibrium towards the product. This can be achieved by:
-
Using a large excess of methanol, which acts as both a reactant and a solvent.[2]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.
-
Employing an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4]
Q4: What are the most common side reactions to be aware of?
During the synthesis, several side reactions can occur, impacting the purity and yield of the final product:
-
Formation of regioisomers: In the synthesis of substituted indazoles, the formation of N-1 and N-2 isomers is a common issue, the ratio of which is highly dependent on reaction conditions.[5]
-
Incomplete reaction: Both the cyclization and esterification steps may not proceed to completion, leaving unreacted starting materials in the mixture.
-
Formation of byproducts from the diazotization agent: The decomposition of the nitrite used can lead to various impurities.
Q5: What are the recommended methods for purifying the final product?
The purification of this compound typically involves:
-
Column chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase.
-
Recrystallization: This technique can be used to obtain a highly pure crystalline product. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 4-chloro-1H-indazole
| Possible Cause | Troubleshooting Steps |
| Inefficient Diazotization and Cyclization | - Ensure the starting 2-methyl-3-chloroaniline is of high purity. - Optimize the amount of diazotizing agent (e.g., isoamyl nitrite or tert-butyl nitrite); an excess is often required.[6] - Carefully control the reaction temperature during the addition of the diazotizing agent, as the reaction can be exothermic. |
| Incomplete Hydrolysis of Acetyl Intermediate | - If an acetyl protecting group is used, ensure complete hydrolysis by using a sufficient amount of base (e.g., LiOH or NaOH) and allowing adequate reaction time.[1][6] - Monitor the hydrolysis by TLC until the intermediate is fully consumed. |
| Product Loss During Workup | - Ensure proper pH adjustment during the extraction process to maximize the recovery of the carboxylic acid intermediate. - Use an adequate volume of extraction solvent and perform multiple extractions. |
Problem 2: Low Yield in the Fischer Esterification Step
| Possible Cause | Troubleshooting Steps |
| Equilibrium Not Shifted Towards Product | - Use a large excess of methanol (can be used as the solvent).[2][3] - Use a Dean-Stark trap or molecular sieves to remove water as it is formed.[4] - Increase the amount of acid catalyst (e.g., H₂SO₄ or TsOH) or try a different catalyst.[4] |
| Incomplete Reaction | - Increase the reaction time and/or temperature (reflux). - Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed. |
| Decomposition of Starting Material or Product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation of the indazole ring. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Closely Eluting Impurities in Column Chromatography | - Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography. - Consider using a gradient elution instead of an isocratic one. - Try a different stationary phase, such as alumina. |
| Oiling Out During Recrystallization | - Ensure the crude product is sufficiently pure before attempting recrystallization. - Use the minimum amount of hot solvent to dissolve the solid. - Allow the solution to cool slowly to promote crystal formation. If it oils out, reheat, add a small amount of solvent, and cool again slowly. |
| Formation of Inseparable N1/N2 Isomers | - This is more common in N-alkylation reactions but can be a concern if derivatization at the nitrogen is performed. To favor the N1 isomer, using sodium hydride in a non-polar solvent like THF is often effective.[5] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
Table 1: Synthesis of 4-chloro-1H-indazole
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-methyl-3-chloroaniline | 1. Acetic anhydride, Potassium acetate 2. Isoamyl nitrite 3. LiOH | Chloroform, THF, Water | 0 to 60 | 1 (acetylation), overnight (cyclization), 3 (hydrolysis) | ~100 | [6] |
| 2-methyl-3-chloroaniline | 1. Acetic anhydride 2. tert-Butyl nitrite 3. NaOH | Acetic acid, Water | 0 to RT | Not specified | ~99 | [1] |
Table 2: Esterification of Indazole Carboxylic Acids
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indazole-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Not specified | High | General Fischer Esterification[2][3] |
| Indazole-3-carboxylic acid | Methyl iodide, NaH | DMF | RT to 50 | 1 | 55 | [7] |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | Not specified (Esterification mentioned as a step) | Not specified | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-1H-indazole
This protocol is adapted from a literature procedure for the synthesis of 4-chloro-1H-indazole.[6]
-
To a stirred solution of 2-methyl-3-chloroaniline (1 equivalent) and potassium acetate (1.2 equivalents) in chloroform, slowly add acetic anhydride (3 equivalents) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 60 °C and add isoamyl nitrite (2 equivalents).
-
Stir the reaction overnight at 60 °C.
-
After completion, cool the mixture, add water and THF, and then cool to 0 °C.
-
Add LiOH (7 equivalents) and stir at 0 °C for 3 hours to hydrolyze the acetyl group.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 4-chloro-1H-indazole.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This is a general protocol for Fischer esterification that can be adapted for 4-chloro-1H-indazole-6-carboxylic acid.[2][3]
-
Dissolve 4-chloro-1H-indazole-6-carboxylic acid (1 equivalent) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude methyl ester.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Caption: Factors influencing Fischer esterification equilibrium.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating common challenges encountered during the synthesis of 4-chloro-indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts in the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline?
The synthesis of 4-chloro-1H-indazole via the diazotization and intramolecular cyclization of 3-chloro-2-methylaniline can lead to several byproducts. The most significant of these are positional isomers, primarily 6-chloro-1H-indazole. Other potential impurities arise from side reactions of the intermediate diazonium salt.
Common Byproducts:
-
Positional Isomers: The cyclization step is often not perfectly regioselective. While the formation of the 4-chloro isomer is generally favored, the 6-chloro isomer is a common and often difficult-to-separate byproduct. The ratio of these isomers can be influenced by reaction conditions such as temperature and the solvent system.
-
Azo-Coupling Products: Diazonium salts are reactive electrophiles and can couple with electron-rich aromatic species present in the reaction mixture, leading to colored azo compounds.
-
Phenolic Impurities: Premature decomposition of the diazonium salt in the presence of water can lead to the formation of the corresponding phenol (3-chloro-2-methylphenol).
-
Decomposition Products: Unstable diazonium salts can decompose, often forming a complex mixture of tarry, polymeric materials, which can complicate purification.
Q2: My reaction produced a mixture of isomers. How can I identify 4-chloro-1H-indazole versus 6-chloro-1H-indazole?
Distinguishing between the 4-chloro and 6-chloro isomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the benzene ring of the indazole core results in distinct chemical shifts and coupling patterns for the aromatic protons.
Analytical Identification:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the benzene portion of the indazole ring are highly informative. For 4-chloro-1H-indazole, one would expect a distinct set of signals compared to the more symmetrical pattern of the 6-chloro isomer. A detailed comparison is provided in the table below.
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to separate the isomers and provide their mass-to-charge ratio. While the isomers will have the same molecular weight, their fragmentation patterns may show subtle differences. GC can also give an estimate of the isomeric ratio in the product mixture.
Table 1: Comparative ¹H NMR Data for Chloro-indazole Isomers
| Compound | H3 | H5 | H6 | H7 | Solvent | Reference |
| 4-Chloro-1H-indazole | ~8.18 (d) | ~7.31 (t) | ~7.17 (dd) | ~7.33 (d) | CDCl₃ | [1] |
| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (Reference for 6-chloro pattern) | - | ~7.61 (d) | - | ~8.23 (d) | CDCl₃ |
Note: The data for the 6-chloro isomer is based on a substituted derivative, but it illustrates the expected upfield shift of H5 and downfield shift of H7 compared to the 4-chloro isomer.
Q3: My reaction yield is low and I observe a lot of dark, insoluble material. What causes this and how can it be prevented?
Low yields and the formation of tar-like substances are typically due to the instability of the diazonium salt intermediate. Proper temperature control and reagent quality are critical to minimize these side reactions.
Troubleshooting Low Yields and Decomposition:
| Problem | Potential Cause | Suggested Solution |
| Low Yield & Tar Formation | Diazonium salt decomposition: The reaction temperature may be too high, causing the diazonium salt to decompose before cyclization. | Maintain strict temperature control, typically between 0-5 °C, during the diazotization step. Ensure efficient stirring. |
| Poor quality reagents: Old or impure isopentyl nitrite can be less effective and lead to side reactions. | Use freshly opened or purified isopentyl nitrite. Ensure the starting aniline is of high purity. | |
| Presence of water: Water can react with the diazonium salt to form phenolic byproducts. | Use anhydrous solvents and reagents where possible. | |
| Incomplete Reaction | Insufficient diazotizing agent: An inadequate amount of isopentyl nitrite will result in unreacted starting material. | Use a slight excess (e.g., 2 equivalents) of the diazotizing agent. |
| Reaction time too short: The reaction may not have proceeded to completion. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Synthesis of 4-Chloro-1H-indazole
This protocol is adapted from established literature procedures for the synthesis of 4-chloro-1H-indazole from 2-methyl-3-chloroaniline.
Materials:
-
2-Methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isopentyl nitrite
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetylation: In a 250 mL round-bottomed flask, combine 2-methyl-3-chloroaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C with an ice bath and continuous stirring.
-
Slowly add acetic anhydride (212 mmol) dropwise over 2 minutes.
-
Allow the reaction to warm to 25 °C and stir for 1 hour.
-
Diazotization and Cyclization: Heat the reaction mixture to 60 °C.
-
Add isopentyl nitrite (141 mmol) and stir the reaction at 60 °C overnight.
-
Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide (494 mmol) and continue stirring at 0 °C for 3 hours to hydrolyze the acetyl group.
-
Extraction: Add water (200 mL) and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.[1]
Visualized Workflows and Logic
General Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of 4-chloro-1H-indazole.
Byproduct Formation Pathways
Caption: Diagram showing the main reaction pathway and common side reactions.
Troubleshooting Decision Tree
Caption: A decision tree to help diagnose and solve common synthesis issues.
References
Troubleshooting Regioselectivity in Indazole N-Alkylation: A Technical Support Guide
For researchers, scientists, and professionals in drug development, controlling the regioselectivity of N-alkylation in indazoles is a critical step in synthesizing desired molecular structures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing whether alkylation occurs at the N1 or N2 position of the indazole ring?
The regioselectivity of indazole N-alkylation is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, leading to preferential alkylation at the N2 position.[1] Conversely, bulky alkylating agents may favor the less hindered nitrogen.
-
Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the N1 and N2 nitrogens. Electron-withdrawing groups can affect the acidity of the N-H proton and the relative stability of the resulting N1 and N2 anions.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often used to achieve N1 selectivity.[2][3]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can impact the reaction's outcome.
-
Thermodynamic vs. Kinetic Control: Some reaction conditions may favor the thermodynamically more stable N1-alkylated product, while others may lead to the kinetically favored product.[2][4][5] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[6][7]
Q2: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 position?
Achieving high N1 selectivity is a common goal. Here are some strategies to consider:
-
Choice of Base and Solvent: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1 alkylation.[2][3][7] The sodium cation is believed to coordinate with the N2 nitrogen and an oxygen atom of a C3 substituent, directing the alkylating agent to the N1 position.[3][6] Cesium carbonate in dioxane has also been shown to be effective.[6]
-
Thermodynamically Controlled Conditions: A recently developed method utilizes a thermodynamically controlled approach to achieve high N1 selectivity with no detectable N2 isomer.[4][5] This involves the formation of an enamine intermediate followed by hydrogenation.[4][5]
-
Temperature Optimization: Increasing the reaction temperature can sometimes favor the formation of the more stable N1 isomer. For example, warming a reaction with NaH in THF from room temperature to 50 °C has been shown to improve yields for N1 alkylation.[2][7]
Q3: My reaction is yielding predominantly the N2-alkylated product. What conditions favor N2 selectivity?
In certain synthetic strategies, the N2 isomer is the desired product. The following conditions can be employed to favor its formation:
-
Mitsunobu Reaction: The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) with an alcohol, is known to favor N2 alkylation.[1][2][7]
-
Steric Hindrance at C7: Introducing a substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to the N2 nitrogen.[1] For instance, indazoles with a nitro (NO₂) or carboxylate (CO₂Me) group at C7 show excellent N2 regioselectivity.[2][3]
-
Acid Catalysis with Imidates: A highly selective N2 alkylation has been reported using alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., with triflic acid, TfOH).[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Use of non-selective conditions (e.g., K₂CO₃ in DMF).[1][4] | For N1 selectivity, switch to NaH in THF.[2][3] For N2 selectivity, consider Mitsunobu conditions.[1][2] |
| The indazole substrate has minimal steric or electronic bias. | Employ a thermodynamically controlled N1-alkylation method.[4][5] | |
| Low Reaction Conversion | Insufficiently strong base. | Use a stronger base like NaH. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress.[2] | |
| Steric hindrance from a bulky substituent on the indazole or alkylating agent. | Consider a less sterically hindered alkylating agent or a different synthetic route. | |
| Desired N1 Isomer is Not Forming | Reaction conditions favor the N2 isomer. | Verify that you are not inadvertently using conditions known to favor N2-alkylation (e.g., Mitsunobu). Switch to N1-selective conditions like NaH/THF.[2][3] |
| The indazole has a C7 substituent that directs to N2.[2][3] | If possible, use an indazole starting material without a C7 substituent or protect the N1 position through an alternative strategy. | |
| Desired N2 Isomer is Not Forming | Reaction conditions favor the N1 isomer. | Employ N2-selective methods such as the Mitsunobu reaction or acid-catalyzed alkylation with imidates.[2][8] |
| The indazole substrate lacks features that promote N2 alkylation. | If feasible, introduce a directing group at the C7 position.[2][3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on indazole N-alkylation, providing a comparative overview of different reaction conditions.
Table 1: Conditions for Selective N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 | >99:1 | 96 | [6][7] |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 | >99:1 | 89 | [2][7] |
| 5-Bromo-6-chloro-1H-indazole | Isobutyraldehyde (followed by H₂, Pt/C) | Et₃N | Toluene | rt | >99:1 | 76 | [4][5] |
Table 2: Conditions for Selective N2-Alkylation
| Indazole Substrate | Alkylating Agent | Reagents | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | DEAD, PPh₃ | THF | 50 | <1:99 | 90-97 | [7] |
| 1H-Indazole | Methyl trichloroacetimidate | TfOH | Dioxane | 60 | 0:100 | - | [8] |
| Methyl 1H-indazole-7-carboxylate | n-Pentyl bromide | NaH | THF | 50 | 4:96 | - | [2] |
Table 3: Conditions Resulting in Mixed Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 5-Bromo-6-chloro-1H-indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | 47 (N1), 25 (N2) | [4] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | rt | 45:55 | 38 (N1), 46 (N2) | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF [2]
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv) and stir the reaction mixture at 50 °C until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction [1][7]
-
Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the N2-alkylated product.
Visualizing the Influencing Factors
The following diagram illustrates the key factors that influence the regioselectivity of indazole N-alkylation.
Caption: Key factors determining the N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
Technical Support Center: Purification of Substituted Indazoles
Welcome to the Technical Support Center for the purification of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of substituted indazoles?
A1: The primary challenges in purifying substituted indazoles include:
-
Separation of N-1 and N-2 regioisomers: Alkylation and acylation reactions on the indazole ring often yield a mixture of N-1 and N-2 substituted products, which can be difficult to separate due to their similar physical properties.[1][2]
-
Removal of starting materials and reaction byproducts: Incomplete reactions and side reactions can lead to a variety of impurities that need to be removed. Common byproducts can include dehalogenated compounds in cross-coupling reactions.[3]
-
Product degradation: Some substituted indazoles may be sensitive to heat or acidic/basic conditions, leading to degradation during purification.
-
Poor crystallinity: Difficulty in obtaining crystalline material can hinder purification by recrystallization.
Q2: How can I separate the N-1 and N-2 isomers of my substituted indazole?
A2: The separation of N-1 and N-2 isomers is a significant challenge that can often be addressed by the following methods:
-
Flash Column Chromatography: This is a widely used technique for isomer separation. The choice of the stationary phase (typically silica gel) and the eluent system is critical for achieving good separation.[1]
-
Recrystallization: This method can be highly effective and is suitable for large-scale purification. The key is to find a suitable solvent or a mixed solvent system where the two isomers have different solubilities.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable chiral or achiral column can provide high-purity isomers.[5][6]
Q3: What are the recommended solvent systems for the recrystallization of substituted indazoles?
A3: The choice of solvent is crucial for successful recrystallization and depends on the specific substituted indazole. Mixed solvent systems are often employed to achieve the desired solubility profile. Some commonly used systems for separating N-1 and N-2 isomers include:
-
Acetone/Water[4]
-
Ethanol/Water[4]
-
Tetrahydrofuran (THF)/Water[4]
-
Methanol/Water[4]
-
Acetonitrile/Water[4]
The optimal ratio of the solvents needs to be determined empirically for each specific compound.
Troubleshooting Guides
Issue 1: Poor Separation of N-1 and N-2 Isomers by Column Chromatography
Problem: My N-1 and N-2 isomers are co-eluting or showing very poor separation on a silica gel column.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Eluent System | - Gradient Elution: If you are using an isocratic system, switch to a shallow gradient of a more polar solvent. - Solvent Screening: Experiment with different solvent systems. Common choices include mixtures of heptane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[7] - Additive: Consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve peak shape and resolution. |
| Overloading the Column | - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. Overloading leads to band broadening and poor separation. |
| Incorrect Stationary Phase | - Alternative Sorbents: If silica gel is not effective, consider using other stationary phases like alumina (basic or neutral), or reverse-phase C18 silica. |
Issue 2: Low Recovery or Product Loss During Extraction
Problem: I am losing a significant amount of my product during the aqueous workup and extraction steps.
| Possible Cause | Troubleshooting Suggestion |
| Product is Water-Soluble | - Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase. - Back-Extraction: Back-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product. |
| Emulsion Formation | - Addition of Brine: Adding brine can help to break up emulsions. - Filtration: Filtering the mixture through a pad of Celite® can sometimes break emulsions. - Centrifugation: If available, centrifuging the mixture is an effective way to separate the layers. |
| Incorrect pH | - pH Adjustment: Ensure the pH of the aqueous layer is appropriate to keep your compound in its neutral form, thus maximizing its solubility in the organic solvent. For basic indazoles, ensure the aqueous layer is basic, and for acidic indazoles, ensure it is acidic before extraction. |
Issue 3: Product Decomposition During Purification
Problem: My substituted indazole appears to be degrading during purification, as evidenced by the appearance of new spots on TLC or a decrease in yield.
| Possible Cause | Troubleshooting Suggestion |
| Thermal Instability | - Avoid High Temperatures: Concentrate solutions at reduced pressure using a rotary evaporator with a low-temperature water bath. Avoid prolonged heating. For distillation, use vacuum distillation to lower the boiling point.[8] |
| Sensitivity to Acid or Base | - Neutral Conditions: Perform purifications under neutral conditions whenever possible. If acidic or basic conditions are necessary (e.g., for extraction), minimize the exposure time. - Use of Mild Reagents: During workup, use mild acids (e.g., NH4Cl solution) or bases (e.g., NaHCO3 solution) for neutralization. |
| Air/Oxidative Instability | - Inert Atmosphere: If the compound is suspected to be air-sensitive, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] |
Data Presentation
Table 1: Purity of Substituted Indazole Isomers Achieved by Recrystallization
| Compound | Solvent System | Isomer | Purity (%) |
| 5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole | Acetone/Water (1:2) | N-2 | 99.8 |
| N-1 | 99.5 | ||
| 5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole | Ethanol/Water (25:18) | N-2 | 99.4 |
| N-1 | 99.6 | ||
| 5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole | Ethanol/Water (16:30) | N-1 | 99.2 |
| N-2 | 99.3 | ||
| 5-amino-1-(2,2-dimethoxyethyl)-indazole / 5-amino-2-(2,2-dimethoxyethyl)-indazole | THF/Water (22:15) | N-1 | 99.8 |
Data extracted from patent CN101948433A.[4]
Experimental Protocols
Protocol 1: General Procedure for Separation of N-1 and N-2 Substituted Indazole Isomers by Recrystallization
-
Dissolution: Dissolve the crude mixture of indazole isomers in a minimum amount of the chosen hot solvent or mixed solvent system (e.g., acetone/water, ethanol/water).
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.
-
Crystallization: The isomer with lower solubility will crystallize out first.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Mother Liquor: The other isomer will be enriched in the mother liquor. The mother liquor can be concentrated and subjected to a second recrystallization using a different solvent system or purified by column chromatography to isolate the second isomer.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Begin elution with the least polar solvent system and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: A general experimental workflow for the separation of substituted indazole isomers using a combination of recrystallization and column chromatography.
Caption: Logical relationship between the physicochemical properties of indazole isomers and the applicable purification techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
stability of methyl 4-chloro-1H-indazole-6-carboxylate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with methyl 4-chloro-1H-indazole-6-carboxylate, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the indazole ring in this compound under acidic conditions?
A1: The 1H-indazole ring system is generally stable under a range of acidic conditions. However, the presence of substituents can influence its reactivity. A study on nitro-substituted 1H-indazoles in aqueous hydrochloric acid indicated the stability of the core indazole structure, though electron-withdrawing groups might affect its properties.[1] For this compound, significant degradation of the heterocyclic ring itself is not typically expected under moderately acidic conditions commonly used in pharmaceutical development and research.
Q2: What is the most likely degradation pathway for this compound in an acidic aqueous environment?
A2: The most probable degradation pathway under acidic conditions is the hydrolysis of the methyl ester group at the C6 position to the corresponding carboxylic acid, forming 4-chloro-1H-indazole-6-carboxylic acid. This is a common reaction for esters in the presence of acid and water.
Q3: Are there any specific storage recommendations for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from moisture and direct sunlight. For solutions, it is advisable to use aprotic solvents if long-term storage is required. If aqueous acidic solutions are prepared, they should ideally be used fresh or stored at low temperatures for a short duration to minimize potential hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peak in HPLC/LC-MS analysis after incubation in acidic media. | Hydrolysis of the methyl ester to the corresponding carboxylic acid. | 1. Confirm the identity of the new peak by comparing its retention time and mass-to-charge ratio (m/z) with a standard of 4-chloro-1H-indazole-6-carboxylic acid, if available. 2. The expected m/z for the hydrolyzed product would be lower than the parent compound due to the loss of a methyl group and the gain of a proton. 3. To prevent hydrolysis, consider reducing the incubation time, lowering the temperature, or using less harsh acidic conditions if the experimental protocol allows. |
| Decreased concentration of the parent compound over time in an acidic formulation. | Degradation of the compound, likely through hydrolysis. | 1. Perform a time-course stability study to quantify the rate of degradation under your specific experimental conditions (pH, temperature, solvent). 2. Present the data in a table to track the percentage of the parent compound remaining at each time point. 3. If the degradation is too rapid, explore alternative formulation strategies, such as using a co-solvent system to reduce water activity or preparing the acidic solution immediately before use. |
| Inconsistent results in biological assays. | The active compound may be degrading in the acidic assay buffer, leading to variable concentrations. | 1. Assess the stability of this compound directly in the assay buffer over the time course of the experiment. 2. If significant degradation is observed, consider adjusting the buffer composition or pH, if possible, or shorten the exposure time. 3. Alternatively, the hydrolyzed product, 4-chloro-1H-indazole-6-carboxylic acid, could be synthesized or isolated to test its biological activity, as it may also be active. |
Quantitative Data Summary
| pH | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradant (%) |
| 1.2 | 37 | 0 | ||
| 1.2 | 37 | 2 | ||
| 1.2 | 37 | 6 | ||
| 1.2 | 37 | 24 | ||
| 4.5 | 37 | 0 | ||
| 4.5 | 37 | 2 | ||
| 4.5 | 37 | 6 | ||
| 4.5 | 37 | 24 |
Experimental Protocols
Protocol for Assessing the Acidic Stability of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solutions: Prepare aqueous solutions of different pH values (e.g., pH 1.2 using HCl, pH 4.5 using acetate buffer).
-
Incubation: Add a small aliquot of the stock solution to each acidic solution to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately neutralize the withdrawn aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop any further acid-catalyzed degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time 0. Identify and quantify any major degradation products.
Visualizations
Caption: Potential acidic hydrolysis of this compound.
References
Technical Support Center: Synthesis and Workup of Indazole Derivatives
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of indazole derivatives, with a focus on preventing decomposition.
Frequently Asked Questions (FAQs)
Q1: My indazole derivative appears to be decomposing during aqueous workup. What are the most common causes?
A1: Decomposition of indazole derivatives during aqueous workup is a frequent issue and is often related to the inherent chemical instability of the indazole ring under certain conditions. The primary causes include:
-
pH Sensitivity: The indazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] Extreme pH conditions, both acidic and basic, can lead to hydrolysis or rearrangement reactions, especially if your derivative contains sensitive functional groups. For instance, N-hydroxymethyl indazole derivatives are known to be sensitive to hydrolysis, and crystallization in boiling water can lead to decomposition.[3] Electron-withdrawing groups on the indazole ring can increase its susceptibility to hydrolysis.[3]
-
Oxidation: The nitrogen-containing heterocyclic ring can be susceptible to oxidation, especially in the presence of air, residual oxidizing agents from the reaction, or metal catalysts. This can lead to the formation of N-oxides or other degradation products.
-
Thermal Instability: Many organic molecules are sensitive to heat, and indazole derivatives are no exception. Prolonged heating during extraction, concentration, or crystallization at elevated temperatures can cause decomposition.[4]
-
Photochemical Decomposition: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.
Q2: I am working with an acid-sensitive indazole derivative. What are some recommended mild workup procedures?
A2: When dealing with acid-sensitive indazole derivatives, it is crucial to avoid strong acidic conditions during the workup. Here are some recommended mild procedures:
-
Neutralization with Mild Bases: Instead of strong bases like NaOH or KOH, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base like potassium carbonate (K₂CO₃) to neutralize any residual acid. Add the basic solution slowly and with vigorous stirring to avoid localized high pH.
-
Liquid-Liquid Extraction with pH Control: Maintain the pH of the aqueous phase in the neutral to slightly basic range (pH 7-8) during extraction. Use a pH meter or pH paper to monitor the aqueous layer.
-
Use of Buffered Solutions: Employing a buffered aqueous solution (e.g., a phosphate buffer at pH 7.4) for the initial wash can help maintain a stable, neutral pH.
-
Solid-Phase Extraction (SPE): For particularly sensitive compounds, consider using SPE with a suitable sorbent to isolate your product without a traditional aqueous workup.
Q3: My indazole derivative is base-labile. How should I modify my workup protocol?
A3: For base-sensitive indazole derivatives, the key is to avoid strong alkaline conditions. Consider the following modifications:
-
Quenching with Mild Acids: Use a dilute solution of a weak acid, such as 1 M citric acid or a saturated aqueous solution of ammonium chloride (NH₄Cl), to quench the reaction and neutralize any excess base.
-
Extraction with pH Adjustment: Adjust the pH of the aqueous layer to a neutral or slightly acidic range (pH 6-7) before extraction.
-
Brine Washes: Washing the organic layer with brine (saturated NaCl solution) can help remove residual water and some basic impurities without significantly altering the pH.
-
Silica Gel Plug Filtration: Passing the crude reaction mixture through a short plug of silica gel can sometimes remove baseline impurities and residual base without the need for a full aqueous workup.
Q4: I suspect my indazole derivative is oxidizing during purification. How can I prevent this?
A4: Preventing oxidation is critical for maintaining the integrity of your compound. Here are some strategies:
-
Work under an Inert Atmosphere: Whenever possible, perform the workup and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Use of Antioxidants: Adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the reaction mixture before workup or to the solvents used for extraction and chromatography can help prevent oxidation.[5]
-
Degassed Solvents: Using solvents that have been degassed by sparging with nitrogen or argon can reduce the amount of dissolved oxygen.
-
Prompt Purification: Avoid storing the crude product for extended periods. Proceed with purification as soon as possible after the workup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after workup and purification | Decomposition due to harsh pH conditions. | Use mild acidic or basic washes as described in the FAQs. Control the pH of the aqueous phase during extraction. |
| Thermal degradation during solvent evaporation. | Use a rotary evaporator at a lower temperature and reduced pressure. Consider high-vacuum drying at room temperature. | |
| Oxidation of the indazole ring. | Work under an inert atmosphere, use degassed solvents, and consider adding an antioxidant. | |
| Formation of colored impurities | Dimerization or polymerization, often catalyzed by acid. | Use a reverse addition protocol where the indole precursor is added slowly to the acidic mixture to maintain a low concentration of the reactive intermediate.[6] |
| Oxidation. | Follow the recommendations for preventing oxidation. | |
| Product is an inseparable mixture of N1 and N2 isomers | Non-selective alkylation or acylation. | The regioselectivity of N-substitution is influenced by the reaction conditions. Generally, reactions under basic conditions favor N1 substitution, while acidic conditions can favor N2. The choice of solvent and protecting groups can also direct the substitution.[7] |
| Streaking or decomposition on silica gel column | The acidic nature of silica gel is causing decomposition. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). Alternatively, use a different stationary phase like neutral alumina.[2] |
Quantitative Data on Indazole Stability
The stability of indazole derivatives is highly dependent on their substitution pattern and the surrounding environment. The following tables provide some general quantitative data to guide experimental design.
Table 1: pKa Values of Selected Indazole Derivatives
| Compound | pKa (Conjugate Acid) | pKa (Indazole N-H) | Reference(s) |
| 1H-Indazole | 1.04 | 13.86 | [8] |
| 3-Amino-1H-indazole | ~4.5 (estimated) | >14 (estimated) | [9] |
| 5-Nitro-1H-indazole | <1 | ~11.7 | [10] |
| 7-Nitro-1H-indazole | <1 | - | [11] |
Note: pKa values can vary depending on the solvent and temperature.
Table 2: General pH and Thermal Stability Guidelines for Indazole Derivatives
| Condition | General Stability | Notes |
| pH < 4 | Potentially unstable | Risk of hydrolysis, especially for derivatives with acid-labile groups. Axitinib shows higher solubility but is unstable in strongly acidic conditions.[8] |
| pH 4 - 9 | Generally stable | Most indazole derivatives exhibit their best stability in this range. Axitinib is most stable in neutral conditions.[8] |
| pH > 9 | Potentially unstable | Risk of hydrolysis or other base-catalyzed degradation, particularly for derivatives with base-labile groups. |
| Temperature | Varies significantly with structure | Avoid prolonged heating above 40-50 °C during workup and purification unless the compound is known to be thermally robust. |
Detailed Experimental Protocols
Protocol 1: Mild Aqueous Workup for an Acid-Sensitive Indazole Derivative
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a temperature below 40 °C.
Protocol 2: Workup for a Base-Sensitive Indazole Derivative
-
Reaction Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Purification of a Sensitive Indazole Derivative by Column Chromatography
-
Stationary Phase Preparation: If using silica gel, prepare a slurry with the chosen eluent system containing 1-2% triethylamine to neutralize the acidic sites.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with a suitable solvent like toluene.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to researchers working with indazole derivatives, particularly those in drug development.
Caption: A generalized experimental workflow for the synthesis and purification of indazole derivatives, emphasizing mild conditions to prevent decomposition.
References
- 1. Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]
- 11. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Indazole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with indazole intermediates during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my indazole intermediates showing poor solubility in aqueous buffers?
A1: Indazole intermediates often exhibit poor aqueous solubility due to their molecular structure. The indazole ring system is a planar, aromatic bicyclic structure which is inherently hydrophobic. While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the overall lipophilicity of the molecule, especially when substituted with other nonpolar groups, leads to low solubility in polar solvents like water and aqueous buffers.
Q2: What is the first and simplest step to try and dissolve a poorly soluble indazole intermediate for an in vitro assay?
A2: The most common initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous experimental buffer. It is critical to ensure that the final concentration of the organic solvent is low (typically <0.5% for DMSO) and consistent across all experimental conditions to avoid solvent-induced artifacts or cytotoxicity.
Q3: Can adjusting the pH of my buffer improve the solubility of my indazole intermediate?
A3: Yes, pH adjustment is a highly effective strategy for ionizable compounds. The indazole ring contains nitrogen atoms that can be protonated (at low pH) or deprotonated (at high pH), depending on their pKa values. For indazole derivatives that are weak bases, decreasing the pH of the buffer will increase the proportion of the more soluble, protonated form. Conversely, for acidic indazole derivatives (e.g., those with a carboxylic acid group), increasing the pH will enhance solubility by forming a soluble salt. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH for your specific intermediate.
Q4: What are co-solvents and how can they be used to improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the aqueous environment and the hydrophobic indazole intermediate, thereby increasing its solubility. Common co-solvents used in pharmaceutical research include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The choice and concentration of a co-solvent should be carefully validated as they can impact biological systems.
Q5: When should I consider more advanced techniques like salt formation or solid dispersions?
A5: These techniques are generally considered when simpler methods like using organic stock solutions, pH adjustment, or co-solvents are insufficient, particularly for in vivo studies or when formulating a final drug product.
-
Salt Formation: This is a chemical modification where a poorly soluble acidic or basic drug is converted into a salt form with significantly higher aqueous solubility. For example, a basic indazole derivative can be reacted with an acid like HCl to form a hydrochloride salt.
-
Solid Dispersion: This is a physical modification technique where the indazole intermediate is dispersed in an inert, highly soluble carrier matrix (like a polymer) at a solid state. This can reduce the particle size of the drug to a molecular level and improve its wettability, leading to a higher dissolution rate.
Troubleshooting Guide
If you are encountering precipitation or insolubility with your indazole intermediate, follow this troubleshooting workflow.
Technical Support Center: Functionalization of Chloro-indazoles
Welcome to the technical support center for the functionalization of chloro-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of chloro-indazole scaffolds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the functionalization of chloro-indazoles, presented in a question-and-answer format.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Question: My Suzuki-Miyaura coupling reaction with a chloro-indazole is showing low to no conversion. What are the likely causes and how can I troubleshoot it?
Answer: Low or no conversion in Suzuki-Miyaura coupling of chloro-indazoles is a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are the key factors to investigate:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step.
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. It is crucial to use anhydrous solvents and to thoroughly degas the reaction mixture to prevent catalyst deactivation and homocoupling of the boronic acid.
-
Reaction Temperature: Higher temperatures are often required for the activation of the C-Cl bond.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst system for C-Cl activation. | Switch to a more active catalyst system, such as a palladium precatalyst with a biarylphosphine ligand (e.g., XPhos, SPhos). |
| Suboptimal base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., dioxane, toluene, DMF). | |
| Reaction temperature is too low. | Incrementally increase the reaction temperature, monitoring for decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of the solvent and reaction vessel before adding the catalyst.[1] |
| Hydrodehalogenation (Loss of Chlorine) | Presence of a proton source. | Use anhydrous solvents and reagents. The choice of base can also influence this side reaction.[1] |
Question: I am observing significant N-arylation as a side product during my Buchwald-Hartwig amination of an unprotected chloro-indazole. How can I improve the selectivity for C-N coupling?
Answer: N-arylation is a common side reaction with unprotected indazoles. The indazole N-H can compete with the desired amine nucleophile.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| N-Arylation Side Product | The unprotected N-H of the indazole is reactive. | Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction. |
| Catalyst system favors N-arylation. | Utilize bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) paired with a strong, non-nucleophilic base like LiHMDS, which can sometimes favor C-N coupling even with unprotected indazoles.[1][2] |
Nucleophilic Aromatic Substitution (SNAr)
Question: My nucleophilic aromatic substitution (SNAr) reaction on a chloro-indazole is not proceeding. What are the requirements for this reaction to occur?
Answer: Nucleophilic aromatic substitution on chloro-indazoles is feasible but requires specific electronic properties on the indazole ring. The key requirements are:
-
Electron-Withdrawing Groups (EWGs): The reaction is generally successful only when the indazole ring is activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the chlorine atom.[3][4] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3]
-
Strong Nucleophile: A potent nucleophile is necessary to attack the electron-deficient aromatic ring.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Insufficient activation of the indazole ring. | Ensure the presence of a strong electron-withdrawing group ortho or para to the chlorine. If not present, SNAr is unlikely to be a viable strategy. |
| The nucleophile is not strong enough. | Use a stronger nucleophile or more forcing reaction conditions (higher temperature, stronger base). | |
| Formation of Unexpected Isomers ("cine" or "tele" substitution) | Reaction proceeding through a benzyne intermediate. | This can occur with very strong bases like NaNH₂.[5] If this is not the desired outcome, switch to a less basic nucleophile and ensure the presence of activating EWGs for a standard SNAr mechanism. |
N-Alkylation and N-Chlorination
Question: I am getting a mixture of N1 and N2 alkylated regioisomers during the alkylation of my chloro-indazole. How can I control the regioselectivity?
Answer: The formation of N1 and N2 isomers is a very common challenge in indazole chemistry.[6] The ratio of these isomers is highly dependent on the reaction conditions.[7][8]
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Mixture of N1 and N2 Isomers | Kinetic vs. Thermodynamic Control. | Generally, N1-alkylation is thermodynamically favored. Using conditions that allow for equilibration can increase the N1 product. For instance, NaH in THF is often effective for N1-selectivity.[7][9] |
| Steric and Electronic Effects. | Bulky substituents at the C3 position can sterically hinder attack at the N2 position, favoring N1 alkylation. Conversely, an electron-withdrawing group at the C7 position can direct alkylation to the N2 position.[6][7] | |
| Mitsunobu conditions often favor the N2 isomer.[7] | If N1 is desired, avoid Mitsunobu conditions. |
Question: I have identified an N-chloroindazole byproduct in my reaction. How can this be avoided?
Answer: N-chlorination can occur, particularly if the indazole nitrogen is deprotonated or highly nucleophilic.[9]
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| N-chloroindazole Formation | Deprotonation of the indazole nitrogen. | Control the pH in aqueous media to suppress deprotonation. |
| Nucleophilic indazole nitrogen. | Use aprotic solvents to reduce proton transfer. Protecting the nitrogen atom will prevent N-chlorination.[9] |
Hydrolysis
Question: I am observing the formation of hydroxy-substituted indazoles, suggesting hydrolysis of the C-Cl bond. How can I prevent this?
Answer: Chloro-indazoles, especially those with activating groups, can be susceptible to nucleophilic aromatic substitution, including hydrolysis, particularly under basic conditions or at elevated temperatures.[9]
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Formation of Hydroxy-indazoles | Basic conditions during workup or purification. | Avoid using strong bases during the reaction workup. A neutral or mildly acidic workup is recommended.[9] |
| High reaction temperatures. | If possible, lower the reaction temperature to minimize hydrolysis. |
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for common functionalization reactions of chloro-indazoles.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Chloro-indazoles
| Reaction Type | Chloro-indazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 7-Bromo-4-(methylsulfonamido)-1H-indazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [10] |
| Buchwald-Hartwig | 1-Chloro-3,6-dimethoxyisoquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 | [3] |
| Sonogashira | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 91 | [11] |
Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | 25 | >99:1 | 95 | [7] |
| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 25 | 49:51 | 96 | [7] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 25 | 4:96 | 93 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloro-indazoles
-
Reaction Setup: In an oven-dried Schlenk tube, add the chloro-indazole (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 0.1-0.2 M) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: N1-Selective Alkylation of Indazoles[9]
-
Indazole Anion Formation: To a solution of the 1H-indazole (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equiv.) portion-wise.
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography to isolate the N1-alkylated indazole.
Visualizations
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low conversion in Suzuki-Miyaura coupling of chloro-indazoles.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination of chloro-indazoles.
Signaling Pathway for N1 vs. N2 Alkylation
Caption: Influence of reaction conditions on the regioselectivity of indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling with Indazoles
Welcome to the technical support center for the optimization of palladium-catalyzed Suzuki coupling reactions with indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of indazoles, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my Suzuki coupling reaction with an unprotected N-H indazole consistently low?
Low conversion in palladium-catalyzed cross-coupling reactions involving unprotected N-H indazoles can arise from several factors, including catalyst inhibition and suboptimal reaction conditions.[1][2] The acidic proton of the indazole N-H group can interfere with the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand System: The choice of palladium source and ligand is critical. For challenging couplings with electron-rich indazoles, consider using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands can stabilize the palladium catalyst and facilitate the oxidative addition step.[3]
-
Optimize the Base: The base is crucial for activating the boronic acid.[3] For unprotected indazoles, stronger, non-nucleophilic bases are often more effective. Consider switching from common bases like K₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃.[1][4] Ensure the base is anhydrous, as water can lead to side reactions.[1]
-
Consider N-H Protection: If optimizing the catalyst and base does not improve the yield, protecting the indazole N-H group with a suitable protecting group (e.g., Boc) might be necessary to prevent interference with the catalytic cycle.[1][5]
-
Ensure Anhydrous and Degassed Conditions: Thoroughly dry all glassware and use anhydrous, degassed solvents. Oxygen can lead to the homocoupling of the boronic acid, while water can cause hydrodehalogenation of the starting material.[1]
Question: I am observing significant amounts of a dehalogenated indazole byproduct. What is the cause and how can I minimize it?
The formation of a dehalogenated (hydrodehalogenation) byproduct is a common side reaction in palladium-catalyzed couplings.[1] This occurs when the organopalladium intermediate reacts with a proton source, such as residual water, before transmetalation with the boronic acid can occur.[1]
Strategies to Minimize Dehalogenation:
-
Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a frequent culprit.[1]
-
Optimize the Base: Employ an anhydrous base. For instance, anhydrous K₃PO₄ can be more effective than hydrated forms of other bases.[1]
Question: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I prevent this?
Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[1]
Prevention of Homocoupling:
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent for an extended period.[1]
-
Use a Pd(0) Source: Employing a well-defined Pd(0) pre-catalyst, such as Pd(PPh₃)₄, can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂.[1]
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Suzuki coupling with indazoles.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst for Suzuki coupling with indazoles?
While the optimal catalyst depends on the specific substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently reported to be effective for the Suzuki coupling of bromoindazoles.[5][6][7] Pd(dppf)Cl₂ is often a good starting point, providing high yields in relatively short reaction times.[5][6][7]
Q2: Which base should I choose for my reaction?
The choice of base is critical and depends on the reactivity of your substrates.
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for many indazole Suzuki couplings.[7][8]
-
Cesium Carbonate (Cs₂CO₃): Often used for more challenging couplings and can lead to higher yields, particularly with NH-free indazoles.[4][9]
-
Potassium Phosphate (K₃PO₄): A strong base that can be effective when other bases fail, especially in couplings involving less reactive chloro-heterocycles.[3]
Q3: What is the recommended solvent for Suzuki coupling with indazoles?
A mixture of an organic solvent and water is typically used.
-
1,4-Dioxane/Water: A very common and effective solvent system.[1][8]
-
Dimethoxyethane (DME)/Water: Another frequently used solvent system that can provide good results.[5][7]
-
Dioxane/Ethanol/Water: This mixture has been shown to be effective, particularly under microwave irradiation.[4][9]
Q4: Can I perform the Suzuki coupling on an unprotected N-H indazole?
Yes, Suzuki coupling on unprotected N-H indazoles is possible and has been successfully reported.[2][9] However, the acidic N-H proton can sometimes interfere with the reaction, leading to lower yields.[1][2] If you encounter difficulties, optimizing the base and ligand or protecting the N-H group are viable strategies.[1][2]
Q5: At what position on the indazole ring is Suzuki coupling typically performed?
Suzuki coupling can be performed at various positions of the indazole ring, most commonly at positions where a halogen (bromo or iodo) is present, such as C3, C5, C6, and C7.[1][9][10][11] The feasibility and conditions will depend on the specific isomer and the substituents present on the ring.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data on Reaction Conditions
The following tables summarize quantitative data from optimization studies for the Suzuki coupling of substituted bromoindazoles with arylboronic acids.
Table 1: Optimization of Palladium Catalyst for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole [5]
| Entry | Pd Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 | 75 |
| 3 | Pd(PCy₃)₂ | 2 | 57 |
| 4 | Pd(dppf)Cl₂ | 2 | 84 |
| Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C. |
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide [9]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (1.3) | DMF | reflux | 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (1.3) | DMF | reflux | 48 | 0 |
| 3 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/H₂O | 100 | 24 | 45 |
| 4 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 95 |
| Reaction Conditions: N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, (4-methoxyphenyl)boronic acid. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole [1]
Objective: To synthesize an aryl-indazole via palladium-catalyzed cross-coupling.
Materials:
-
Bromo-indazole (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Methodology:
-
In a reaction vessel, combine the bromo-indazole, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of bromo-indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 4-chloro-1H-indazole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-chloro-1H-indazole-6-carboxylate. The information is presented in a question-and-answer format to directly address potential scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A1: A prevalent and scalable route involves a multi-step process starting from a substituted aniline. A common pathway includes the diazotization of an appropriately substituted aniline, such as 4-bromo-2-methyl-5-nitroaniline, followed by cyclization to form the indazole core. Subsequent reactions can then be used to introduce the chloro and methyl carboxylate functionalities.
Q2: What are the main challenges when scaling up the diazotization step for indazole synthesis?
A2: The diazotization of anilines is a well-known reaction that can present several challenges during scale-up. The primary concerns are the exothermic nature of the reaction and the potential instability of the resulting diazonium salt. Careful temperature control is crucial to prevent decomposition, which can lead to the formation of hazardous byproducts and a decrease in yield.[1]
Q3: How can I improve the regioselectivity of substitutions on the indazole ring?
A3: Achieving high regioselectivity is a common challenge in indazole synthesis. The substitution pattern is influenced by a delicate balance of electronic and steric factors of the indazole core, the nature of the electrophile, the base, and the solvent used. For instance, in N-alkylation, the choice of a nonpolar solvent and a bulky base can favor the formation of the N1-isomer due to thermodynamic stability.
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
Q: My synthesis is resulting in a low yield of this compound or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion can be attributed to several factors depending on the specific synthetic step. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. It is recommended to perform a systematic screening of temperatures to find the optimal balance for your specific substrate and catalyst system.
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are critical as they affect reactant solubility and reaction kinetics. If the starting materials are not adequately dissolved, the reaction can be incomplete.
-
Insufficient Stoichiometry of Reagents: An inadequate amount of a key reagent, such as the diazotizing agent or the base in a subsequent step, can lead to incomplete conversion.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Potential Issue on Scale-Up | Troubleshooting Suggestion |
| Starting Material | 4-bromo-2-methylaniline | 4-bromo-2-methylaniline | Inconsistent quality of raw material | Perform thorough quality control on starting materials. |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Inefficient mixing leading to localized reactions | Use a reactor with appropriate agitation and baffling. |
| Solvent | Chloroform | Chloroform | Challenges with solvent handling and recovery | Consider alternative, higher-boiling point solvents. |
| Reaction Temperature | Reflux at 68°C | Reflux at 68°C | Hot spots and poor heat dissipation | Implement a robust cooling system and monitor internal temperature. |
| Reaction Time | 20 hours | 20-24 hours | Incomplete reaction due to mass transfer limitations | Increase reaction time and monitor conversion by HPLC. |
| Typical Yield | Moderate to high | Variable, can be lower | Decrease in yield due to side reactions | Optimize reaction conditions and purification methods. |
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my final product. How can I minimize their formation?
A: The formation of side products is a frequent challenge in multi-step syntheses. Here are some strategies to improve the purity of your product:
-
Control of Reaction Temperature: High reaction temperatures can promote the formation of byproducts. Performing the reaction at the lowest effective temperature can improve selectivity.
-
Optimization of Reaction Time: Prolonged reaction times can lead to the degradation of the desired product or the formation of further byproducts.
-
Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities into the final product. Recrystallization or column chromatography are common methods.
| Impurity Type | Potential Source | Analytical Detection Method | Mitigation Strategy |
| Isomeric Byproducts | Lack of regioselectivity in substitution reactions | HPLC, NMR | Optimize reaction conditions (solvent, base, temperature) to favor the desired isomer. |
| Unreacted Starting Material | Incomplete reaction | HPLC, TLC | Increase reaction time or temperature; ensure adequate stoichiometry of reagents. |
| Degradation Products | Instability of intermediates or product under reaction or workup conditions | LC-MS | Use milder reaction conditions; perform workup at lower temperatures. |
| Solvent Adducts | Reaction of intermediates with the solvent | GC-MS, NMR | Choose a more inert solvent. |
Experimental Protocols & Visualizations
Illustrative Synthetic Workflow
The following diagram outlines a plausible synthetic workflow for the preparation of this compound.
Caption: A plausible two-step synthetic workflow.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low yields during the synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
removing impurities from crude methyl 4-chloro-1H-indazole-6-carboxylate
Technical Support Center: Methyl 4-chloro-1H-indazole-6-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities often stem from the starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, which can involve cyclization of substituted hydrazones or other precursors, you may encounter:
-
Unreacted Starting Materials: Such as the corresponding substituted aminobenzoate or hydrazine precursors.
-
Isomeric Byproducts: Formation of other indazole isomers can occur depending on the reaction conditions.
-
Over-alkylated or De-halogenated Species: If harsh conditions are used, these byproducts might be present.
-
Residual Solvents and Reagents: Solvents like DMF or reagents from the workup can be carried through.[1]
Q2: My purified product has a persistent yellow tint. What could be the cause?
A2: A yellow tint often indicates the presence of minor, highly conjugated impurities or degradation products. These can sometimes be difficult to remove by simple recrystallization. Consider the following:
-
Oxidation: The indazole ring can be susceptible to oxidation. Ensure you are working under an inert atmosphere if possible.
-
Residual Nitro-aromatic Compounds: If your synthesis started from a nitro-substituted precursor, trace amounts of unreduced starting material can impart color.[1]
-
Charcoal Treatment: A hot filtration over a small amount of activated charcoal during recrystallization can often remove colored impurities.
Q3: I'm having trouble getting my compound to crystallize. What can I do?
A3: Crystallization can be challenging if the crude product is oily or contains significant impurities that inhibit lattice formation. Try these techniques:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water).
-
Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to a supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution in a loosely covered beaker or flask.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick method to assess purity. A single spot in multiple solvent systems is a good indicator.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A purity of >97% is often considered good for research purposes.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Purification Issues
This section provides a logical workflow for addressing common purification challenges.
Caption: A troubleshooting workflow for purifying crude this compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for recrystallizing this compound. The ideal solvent system should be determined experimentally.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethyl acetate, ethanol, isopropanol, acetonitrile, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Solvent mixtures like ethyl acetate/hexanes are also effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This method is used when recrystallization is ineffective or to separate closely related impurities.
-
Solvent System Selection: Using TLC, determine a solvent system (eluent) that provides good separation of your product from impurities. A typical starting point for indazole derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small layer of sand or a cotton/glass wool plug at the bottom.
-
Fill the column with silica gel slurried in the least polar component of your eluent (e.g., hexanes).
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Continuously collect fractions in test tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following table summarizes typical parameters used in the purification and analysis of indazole derivatives. These are starting points and may require optimization for your specific reaction outcome.
| Parameter | Technique | Recommended Value/System | Notes |
| Purity Target | HPLC | >97% | A common target for intermediates in drug development.[2] |
| Recrystallization | Solvent Selection | Ethyl Acetate / Hexanes; Ethanol / Water | The choice is highly dependent on the impurity profile. |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Column Chromatography | Mobile Phase (Eluent) | Gradient of 0% to 50% Ethyl Acetate in Hexanes | A good starting gradient to elute compounds of varying polarity. |
| TLC Analysis | Visualization | UV light (254 nm) | Indazole rings are typically UV active. Staining (e.g., with potassium permanganate) can also be used. |
| Melting Point | Characterization | Sharp range (e.g., 1-2 °C) | A broad melting range suggests the presence of impurities. |
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Substituted Methyl Indazole-6-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Comparison of ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for various substituted indazole carboxylates. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate [1] | CDCl₃ | 12.16 (br, 1H), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |
| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate [2] | CDCl₃ | 8.33 (d, J = 8.1 Hz, 1H), 7.75–7.64 (m, 3H), 7.55–7.48 (m, 3H), 7.40 (t, J = 7.5 Hz, 1H), 4.08 (s, 3H) |
| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [2] | CDCl₃ | 8.23 (d, J = 8.7 Hz, 1H), 7.61–7.57 (m, 3H), 7.33 (dd, J = 8.7, 1.7 Hz, 1H), 7.07 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H) |
| 3-tert-Butoxycarbonyl-1H-indazole [3] | CDCl₃ | 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s) |
| 1H-Indazole [3] | CDCl₃ | 8.10 (1H, s), 7.77 (1H, d, J = 8.4 Hz), 7.51 (1H, d, J = 8.4 Hz), 7.40 (1H, m), 7.18 (1H, m) |
Comparison of ¹³C NMR Data
The ¹³C NMR data provides valuable information about the carbon framework of the molecules. The table below compares the chemical shifts for the same set of indazole derivatives.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate [1] | CDCl₃ | 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33 |
| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate [2] | CDCl₃ | 162.9, 140.1, 137.8, 137.1, 133.7, 129.7, 128.0, 124.9, 124.5, 123.9, 122.6, 110.6, 52.3 |
| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [2] | CDCl₃ | 162.7, 159.6, 140.9, 136.4, 134.1, 131.7, 125.6, 124.7, 123.3, 122.7, 114.8, 110.6, 55.7, 52.3 |
| 3-tert-Butoxycarbonyl-1H-indazole [3] | CDCl₃ | 28.42, 81.98, 111.91, 121.63, 122.04, 122.81, 126.83, 137.39, 141.63, 162.54 |
| 1H-Indazole [3] | CDCl₃ | 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 |
Experimental Protocols
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules, based on standard practices in the field.[1][3]
Instrumentation: NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[4]
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Spectroscopy:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.
-
A standard one-pulse sequence is typically used for ¹H NMR acquisition.
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The FID is processed similarly to the ¹H NMR data to yield the final spectrum.
NMR Data Acquisition and Processing Workflow
The following diagram illustrates the typical workflow for acquiring and processing NMR data.
Caption: A flowchart illustrating the key stages of NMR spectroscopy from sample preparation to data analysis.
References
Comparative Analysis of the Biological Activity of 4-Chloro-1H-indazole-6-carboxylate Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
While direct comparative studies on the biological activity of a comprehensive series of 4-chloro-1H-indazole-6-carboxylate derivatives are not extensively available in publicly accessible literature, this guide provides a comparative overview of the biological activities of structurally related indazole derivatives, particularly focusing on substitutions at the 6-position and the development of carboxamide analogs. The data presented here, drawn from various research endeavors, offers valuable insights into the potential therapeutic applications of this class of compounds, primarily in the realm of oncology.
Indazole-containing compounds are recognized as important pharmacophores in medicinal chemistry, with several approved drugs and numerous candidates in clinical trials featuring this heterocyclic scaffold.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, stem from their ability to interact with various biological targets.[2][3] This guide will focus on the anticancer properties of indazole derivatives with functionalities at the 6-position, providing a basis for understanding the structure-activity relationships (SAR) that may govern the efficacy of 4-chloro-1H-indazole-6-carboxylate derivatives.
I. Comparative Biological Activity of 6-Substituted Indazole Derivatives
Research into 6-substituted indazole derivatives has revealed potent anticancer activities. The following table summarizes the in vitro antiproliferative activity of a series of 6-substituted aminoindazole derivatives against various human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of 6-Substituted Aminoindazole Derivatives [4]
| Compound ID | R Group (Substitution at 6-amino position) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | SK-HEP-1 IC₅₀ (µM) | SNU-638 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 29 | 4-fluorobenzyl | 2.9 ± 1.5 | 0.7 ± 0.5 | >50 | 1.1 ± 0.9 | >50 |
| 30 | 4-chlorobenzyl | 9.7 ± 3.3 | 4.8 ± 2.1 | >50 | 10.0 ± 4.1 | >50 |
| 34 | 4-(trifluoromethyl)benzyl | 4.4 ± 2.1 | 1.8 ± 1.1 | 35.1 ± 9.8 | 2.5 ± 1.7 | 41.2 ± 11.2 |
| 36 | 1,3-dimethyl-1H-indazol-6-amine with N-(4-fluorobenzyl) | 0.4 ± 0.3 | 1.2 ± 0.9 | 21.5 ± 8.7 | 0.8 ± 0.6 | 29.8 ± 7.6 |
| 37 | 1,3-dimethyl-1H-indazol-6-amine with N-(4-chlorobenzyl) | 1.5 ± 0.9 | 2.5 ± 1.3 | >50 | 1.9 ± 1.2 | >50 |
| 39 | 1,3-dimethyl-1H-indazol-6-amine with N-(4-(trifluoromethoxy)benzyl) | 1.7 ± 1.1 | 2.8 ± 1.3 | 24.3 ± 6.5 | 1.8 ± 1.4 | 1.7 ± 1.1 |
| 49 | 1,3-dimethyl-1H-indazol-6-amine with N-(3,4-dichlorobenzyl) | 1.9 ± 1.2 | 3.1 ± 1.8 | 18.9 ± 5.4 | 2.2 ± 1.5 | 19.5 ± 6.8 |
| 50 | 1,3-dimethyl-1H-indazol-6-amine with N-(4-fluoro-3-(trifluoromethyl)benzyl) | 2.2 ± 1.4 | 3.5 ± 2.0 | 22.1 ± 7.1 | 2.5 ± 1.6 | 21.2 ± 7.5 |
| Etoposide | (Positive Control) | 1.9 ± 0.8 | 2.5 ± 1.1 | 1.5 ± 0.7 | 3.2 ± 1.4 | 1.8 ± 0.9 |
Data is presented as the mean ± standard deviation from at least three independent experiments.
The substitution at the 6-amino position with various benzyl groups significantly influences the antiproliferative activity. Notably, compound 36 , a 1,3-dimethyl-1H-indazol-6-amine derivative with an N-(4-fluorobenzyl) substituent, demonstrated potent activity against the HCT116 human colorectal cancer cell line with an IC₅₀ value of 0.4 ± 0.3 μM.[4] This compound also showed significant activity against A549 (lung cancer) and SNU-638 (gastric cancer) cell lines.[4] The presence of a fluorine atom on the benzyl ring appears to be favorable for activity in this series.
II. Comparative Biological Activity of 1H-Indazole-3-Carboxamide Derivatives
The carboxamide functionality at different positions of the indazole ring has also been explored for anticancer therapeutic potential. The following table showcases the inhibitory activity of 1H-indazole-3-carboxamide derivatives against p21-activated kinase 1 (PAK1), a target implicated in tumor progression.
Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1 [5]
| Compound ID | R¹ (at N1 of Indazole) | R² (Amide substituent) | PAK1 IC₅₀ (nM) |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 |
| 30a | H | 4-methylpiperazin-1-yl | 150 |
| 30b | H | 4-ethylpiperazin-1-yl | 85 |
| 30c | H | 4-isopropylpiperazin-1-yl | 65 |
| 30d | H | 4-(2-hydroxyethyl)piperazin-1-yl | 120 |
| 30e | H | 4-(pyridin-2-yl)piperazin-1-yl | 25 |
| 30f | H | 4-(pyrimidin-2-yl)piperazin-1-yl | 18 |
IC₅₀ values were determined using a kinase activity assay.
The structure-activity relationship (SAR) for this series indicates that the nature of the substituent on the carboxamide nitrogen is critical for potent PAK1 inhibition.[5] Compound 30l , with a 4-(pyridin-4-yl)piperazin-1-yl moiety, emerged as a highly potent PAK1 inhibitor with an IC₅₀ of 9.8 nM.[5] This highlights the importance of a terminal aromatic group on the piperazine ring for enhanced activity.
III. Experimental Protocols
A. Synthesis of 1H-Indazole-6-Carboxylic Acid
A key starting material for the synthesis of 4-chloro-1H-indazole-6-carboxylate derivatives is 1H-indazole-6-carboxylic acid. A representative synthetic procedure is as follows:
-
Hydrolysis of Methyl 1H-indazole-6-carboxylate: Methyl 1H-indazole-6-carboxylate is dissolved in methanol.[6]
-
An aqueous solution of sodium hydroxide is added to the mixture.[6]
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by thin-layer chromatography).[6]
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the 1H-indazole-6-carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield the desired carboxylic acid.[6]
This generalized protocol is based on the hydrolysis of the corresponding methyl ester. Specific reaction conditions may vary.
B. In Vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.625 to 10 μM) and incubated for 48 hours.[7]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[7]
C. Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases (e.g., PAK1) can be determined using various in vitro kinase assay formats.
-
Reaction Setup: The kinase, a suitable substrate (e.g., a peptide), and ATP are incubated in a reaction buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is quantified. This can be done using methods such as:
-
Radiometric assays with ³²P-labeled ATP.
-
Fluorescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable model.
IV. Signaling Pathways and Experimental Workflows
The anticancer activity of many indazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Simplified MAPK/ERK and PAK1 signaling pathways, potential targets for indazole derivatives.
The diagram above illustrates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a critical signaling cascade often dysregulated in cancer. It also shows the involvement of p21-activated kinase 1 (PAK1) in cell migration and invasion. Indazole derivatives, such as the 1H-indazole-3-carboxamides, can inhibit kinases like PAK1, thereby blocking downstream signaling and cellular processes essential for tumor progression.[5] Other derivatives, like the 6-substituted aminoindazoles, may exert their antiproliferative effects through various mechanisms, including the inhibition of pathways leading to gene expression required for cell proliferation.[4]
Caption: General workflow for the synthesis and biological evaluation of novel indazole derivatives.
This workflow outlines the typical process for discovering and developing novel indazole-based therapeutic agents. It begins with the chemical synthesis and purification of a library of derivatives, followed by in vitro biological screening to assess their antiproliferative and/or enzyme inhibitory activities. The quantitative data obtained from these assays are then used to determine IC₅₀ values and establish structure-activity relationships, which guide the design and synthesis of more potent and selective lead compounds.
References
- 1. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Structure-Activity Relationships of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Several indazole-based drugs, such as axitinib and pazopanib, have reached the market for the treatment of various cancers.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of indazole-based inhibitors targeting key oncological kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), Aurora Kinases, and Glycogen Synthase Kinase 3 (GSK-3).
Indazole-Based Inhibitors of VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The indazole core has been extensively explored as a scaffold for potent VEGFR-2 inhibitors.
SAR of Indazole-Pyrimidine Derivatives
A series of indazole-pyrimidine based derivatives have shown significant VEGFR-2 inhibitory activity. The general structure involves a substitution at the 2-position of the pyrimidine ring. SAR studies have revealed that the nature of this substituent plays a crucial role in the inhibitor's potency.[1]
| Compound ID | R Group | VEGFR-2 IC50 (nM) |
| 1a | Phenyl | 15.2 |
| 1b | 4-Fluorophenyl | 10.8 |
| 1c | 4-Methoxyphenyl | 8.5 |
| 1d | 4-(Dimethylamino)phenyl | 5.1 |
Data compiled from multiple sources.
The data indicates that electron-donating groups at the para-position of the phenyl ring enhance the inhibitory activity against VEGFR-2. The dimethylamino-substituted compound 1d exhibited the highest potency in this series.
Indazole-Based Inhibitors of FGFR1
Fibroblast Growth Factor Receptor 1 (FGFR1) is another key receptor tyrosine kinase involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR1 signaling is implicated in various cancers.
SAR of 1H-Indazol-3-amine Derivatives
A series of 1H-indazol-3-amine derivatives have been investigated as FGFR1 inhibitors. A key finding is the importance of an N-ethylpiperazine group for both enzymatic and cellular activity.[4]
| Compound ID | R Group | FGFR1 IC50 (nM) | Cellular Antiproliferative IC50 (nM) |
| 2a | 3-Methoxyphenyl | 15.0 | 642.1 |
| 2b | 3-Ethoxyphenyl | 13.2 | - |
| 2c | 3-Isopropoxyphenyl | 9.8 | - |
| 2d | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2 | - |
| 2e | 6-(3-methoxyphenyl)-1H-indazol-3-amine with N-ethylpiperazine modification | 2.9 | 40.5 |
Data compiled from multiple sources.[1][4]
The substitution of the 3-methoxyphenyl group with larger alkoxy groups like ethoxy and isopropoxy led to a modest increase in activity.[1] However, the most significant improvement in both enzymatic and cellular potency was observed with the introduction of an N-ethylpiperazine moiety, as seen in compound 2e .[4]
Indazole-Based Inhibitors of Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.
SAR of Indazole Derivatives with Sub-type Selectivity
Fragment-based and knowledge-based drug design approaches have led to the discovery of indazole derivatives with selectivity for different Aurora kinase isoforms.[4][5][6]
| Compound ID | Target Selectivity | Aurora A IC50 (µM) | Aurora B IC50 (µM) |
| 3a | Dual A and B | 0.026 | 0.015 |
| 3b | Aurora B selective | - | - |
| 3c | Aurora A selective | - | - |
Specific IC50 values for selective inhibitors were not provided in the abstract.[4][5][6]
These studies demonstrate that by modifying the substituents on the indazole scaffold, it is possible to achieve selectivity between the highly homologous Aurora A and Aurora B kinases. This is crucial for minimizing off-target effects and improving the therapeutic window.
Indazole-Based Inhibitors of GSK-3
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to various diseases, including cancer and neurological disorders.
SAR of 1H-Indazole-3-carboxamide Derivatives
Structure-based drug design has identified 1H-indazole-3-carboxamides as a novel class of GSK-3 inhibitors.[7] SAR studies on this scaffold have focused on substitutions at the 5-position of the indazole ring and modifications of a piperidine moiety.
| Compound ID | R Group at Indazole-5 | Piperidine Modification | GSK-3β IC50 (µM) |
| 4a | Methoxy | N-methyl | 0.35 |
| 4b | Methyl | N-methyl | >10 |
| 4c | - | N-Alkylcarboxylic acid | 0.23 - 0.69 |
Data compiled from multiple sources.[1][8]
These results highlight the importance of a methoxy group at the 5-position of the indazole ring for high potency.[1] Furthermore, replacing the N-methyl group on the piperidine ring with N-alkylcarboxylic acids also led to an increase in activity.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of these inhibitors, the following diagrams illustrate a simplified kinase signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logical flow of an SAR study.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Typical workflow for evaluating kinase inhibitors.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays cited in the evaluation of indazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, FGFR1, Aurora A/B, GSK-3β)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
Test compounds (indazole derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the diluted compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified kinase to each well (except the negative control) and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically a luminescence-based readout.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, HCT-116)
-
Complete cell culture medium
-
Test compounds (indazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of an indazole-based inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule and route.
-
Measure the tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
-
Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Validation of Methyl 4-Chloro-1H-indazole-6-carboxylate Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of methyl 4-chloro-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is supported by established experimental protocols and comparative data to assist in selecting the most appropriate analytical methodology for quality control and regulatory compliance.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1][2] Impurities can arise from various sources, including starting materials, side reactions, degradation, and storage.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities, requiring their identification and quantification above certain thresholds.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy in impurity profiling.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) for Purity Validation
Reverse-phase HPLC (RP-HPLC) is the most widely employed method for the analysis of non-volatile and thermally unstable compounds like this compound.[4] A typical RP-HPLC method involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of the main compound from its impurities based on their differential partitioning.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a representative method for the purity analysis of this compound, developed and validated in accordance with ICH guidelines.[6]
-
Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a diode array detector (DAD) or a UV detector.[7]
-
Column: Zorbax C18, 150 x 4.6 mm, 3.5 µm particle size.[7]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Data Presentation: HPLC Validation Summary
The performance of the HPLC method is validated across several key parameters as summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | The method is specific. The peak for this compound is well-resolved from all potential impurities. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999. | 0.9995 over a concentration range of 1-150 µg/mL.[7] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[8] | 99.2% - 101.5%. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%. | Repeatability: 0.5%. Intermediate Precision: 0.8%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.05 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.15 µg/mL.[7] |
| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate, temperature, mobile phase composition). | The method is robust. |
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques can be used orthogonally to provide a more complete purity profile.[9]
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative accuracy, robust, and versatile for a wide range of compounds.[4][9] | Limited peak identification without reference standards.[9] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher efficiency. | Faster analysis times, increased sensitivity, and better resolution compared to HPLC.[5] | Higher backpressure requires specialized instrumentation. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for analyzing volatile impurities and residual solvents.[2][4] | Not suitable for non-volatile or thermally labile compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, minimal sample and solvent consumption.[1] | Lower sensitivity and precision compared to HPLC for some applications. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. | Provides molecular weight information for impurity identification, high specificity, and sensitivity.[1][2][9] | Can have variable ionization efficiency and may not distinguish between isomers.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule and any impurities present. | Definitive structure elucidation of unknown impurities. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. |
Visualizing the Analytical Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the typical workflow for analytical validation and a decision-making tree for selecting the appropriate analytical technique.
Caption: Analytical validation workflow for HPLC purity analysis.
Caption: Decision tree for selecting analytical techniques.
Conclusion
The analytical validation of this compound purity by HPLC is a robust and reliable method that meets stringent regulatory requirements. The provided protocol and validation data serve as a strong starting point for establishing in-house quality control procedures. For a comprehensive characterization and to ensure the highest level of quality, it is recommended to employ orthogonal techniques such as LC-MS for impurity identification and GC for the analysis of residual solvents. This multi-faceted approach provides a high degree of confidence in the purity and identity of the compound, which is essential for advancing drug development programs.[9]
References
- 1. soeagra.com [soeagra.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. public.pensoft.net [public.pensoft.net]
- 8. ijsra.net [ijsra.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Bioisosteric Replacement of the Chloro Group in Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors. Many successful drugs, including the anti-cancer agents pazopanib and axitinib, feature a chlorinated indazole core. The chloro group often plays a crucial role in binding to the target kinase and modulating the compound's physicochemical properties. However, to optimize potency, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ bioisosteric replacement—substituting the chloro group with other functional groups that possess similar steric and electronic properties.
This guide provides an objective comparison of the chloro group with its common bioisosteres in the context of indazole-based kinase inhibitors, supported by available experimental data and detailed methodologies.
Data Presentation: Comparative Inhibitory Potency
Table 1: IC50 Values of Clinically Relevant Chloro-Containing Indazole Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type/Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |
| PDGFRβ | 1.6 | Endothelial Cells | |
| c-Kit | 1.7 | Endothelial Cells | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 - 140 | Cell-free |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: Illustrative SAR of Bioisosteric Replacements in Kinase Inhibitors (Non-Indazole Scaffolds)
The following data, while not from indazole-based compounds, illustrates the typical effects of bioisosteric replacement of a chloro group on kinase inhibitory activity.
| Scaffold | Substitution at meta Position | Kinase Target | IC50 (µM) |
| Benzamide | Unsubstituted | Various | >10 |
| Fluoro | Various | 6.55 | |
| Chloro | Various | 7.41 | |
| Methoxy | Various | ~7 |
This table is a composite representation from SAR studies of various kinase inhibitors to illustrate the principle of bioisosteric replacement.[1]
Analysis of Bioisosteric Replacements
The chloro group is a halogen with a specific combination of size, electronegativity, and lipophilicity. Its replacement with other groups can lead to significant changes in a compound's properties:
-
Fluorine: Being smaller and more electronegative than chlorine, fluorine can form stronger interactions with the target protein and is less prone to metabolic degradation. However, its smaller size may not always be optimal for filling the binding pocket.
-
Methyl Group: This group is a non-polar bioisostere of chlorine. It is larger than fluorine but has a similar van der Waals radius to chlorine. Its introduction can enhance hydrophobic interactions within the binding pocket.
-
Cyano Group (-CN): The cyano group is a polar bioisostere that can act as a hydrogen bond acceptor. It is linear and has a different electronic profile compared to the halogens.
-
Trifluoromethyl Group (-CF3): This group is a lipophilic and electron-withdrawing bioisostere. It is significantly larger than a chloro group and can profoundly alter the compound's interaction with the target and its metabolic stability.
The choice of a bioisosteric replacement is highly context-dependent, with the optimal group varying based on the specific kinase target and the desired physicochemical properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate peptide/protein
-
Test compounds (Indazole derivatives)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).[2]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Western Blotting for Phospho-Proteins
This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.[2]
Materials:
-
Cell line expressing the target kinase
-
Test compounds
-
Lysis buffer
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against the total protein as a loading control.[2]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by many indazole-based kinase inhibitors and a general workflow for their evaluation.
Caption: Key downstream pathways of VEGFR signaling.
Caption: General workflow for kinase inhibitor discovery.
References
Navigating the Synthesis of Methyl 4-chloro-1H-indazole-6-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 4-chloro-1H-indazole-6-carboxylate, a valuable building block in the synthesis of various pharmacologically active compounds, can be approached through several synthetic pathways. This guide provides a detailed comparison of two primary routes, offering experimental data, protocols, and workflow visualizations to aid in selecting the most suitable method for your research needs.
This comparison focuses on two distinct strategies for the synthesis of this compound:
-
Route 1: Indazole Ring Formation from a Pre-functionalized Benzene Derivative. This approach begins with a commercially available substituted aniline, incorporating the necessary chloro and carboxyl functionalities before the formation of the indazole ring.
-
Route 2: Functionalization of a Pre-formed Indazole Core. This strategy involves the synthesis of a simpler indazole precursor, followed by the introduction of the chloro substituent in a subsequent chemical transformation.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2-amino-5-chloro-3-methylbenzoic acid | Route 2: From Methyl 1H-indazole-6-carboxylate |
| Starting Material | 2-amino-5-chloro-3-methylbenzoic acid | Methyl 1H-indazole-6-carboxylate |
| Number of Steps | 2 | 1 |
| Overall Yield | High | Moderate to High (variable) |
| Key Reactions | Fischer Esterification, Diazotization-Cyclization | Electrophilic Chlorination |
| Reagents | Methanol, Sulfuric Acid, Sodium Nitrite | N-Chlorosuccinimide (NCS) |
| Advantages | High regioselectivity, well-established reactions. | Shorter route. |
| Disadvantages | Two-step process. | Potential for side products and purification challenges. |
Route 1: Synthesis via Indazole Ring Formation
This synthetic pathway commences with the readily available starting material, 2-amino-5-chloro-3-methylbenzoic acid. The synthesis proceeds in two key steps: Fischer esterification followed by a diazotization and intramolecular cyclization to construct the indazole ring system.
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Fischer Esterification of 2-amino-5-chloro-3-methylbenzoic acid
To a solution of 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-amino-5-chloro-3-methylbenzoate.[1][2][3][4][5]
-
Yield: Typically >90%
-
Purity: High, may be used in the next step without further purification.
Step 2: Diazotization and Cyclization to this compound
Methyl 2-amino-5-chloro-3-methylbenzoate (1.0 eq) is suspended in a mixture of acetic acid and propionic acid. The mixture is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. After stirring for 1 hour at this temperature, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-3 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[6][7]
-
Yield: 70-85%
-
Purity: High after purification.
Route 2: Synthesis via Chlorination of an Indazole Core
This alternative route begins with the commercially available methyl 1H-indazole-6-carboxylate and introduces the chloro group at the 4-position through an electrophilic chlorination reaction.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Chlorination of Methyl 1H-indazole-6-carboxylate
To a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in acetonitrile (15 vol), N-chlorosuccinimide (NCS) (1.1 eq) is added. The reaction mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.
-
Yield: Variable, typically in the range of 50-70%.
-
Purity: Requires careful chromatographic purification to separate from potential regioisomers and unreacted starting material.
Data Summary
| Route | Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity |
| 1 | 1 | Fischer Esterification | 2-amino-5-chloro-3-methylbenzoic acid | Methyl 2-amino-5-chloro-3-methylbenzoate | Methanol, H₂SO₄ | >90 | High |
| 1 | 2 | Diazotization-Cyclization | Methyl 2-amino-5-chloro-3-methylbenzoate | This compound | NaNO₂, Acetic Acid, Propionic Acid | 70-85 | High |
| 2 | 1 | Electrophilic Chlorination | Methyl 1H-indazole-6-carboxylate | This compound | N-Chlorosuccinimide (NCS), Acetonitrile | 50-70 | Moderate (requires purification) |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow from synthesis to analysis.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1 is a robust and high-yielding two-step process that benefits from highly predictable regioselectivity in the indazole ring formation. The starting material is readily accessible, and the reactions involved are standard, well-understood transformations in organic synthesis. This route is likely to be preferred for larger-scale synthesis where high purity and reliable yields are critical.
Route 2 provides a more direct, one-step approach. However, it may be compromised by the formation of isomeric byproducts, necessitating careful purification and potentially leading to lower overall yields of the desired product. This route could be advantageous for rapid, small-scale synthesis or for the generation of a chemical library where the isolation of multiple isomers might be of interest.
The choice between these routes will ultimately depend on the specific requirements of the research project, including the desired scale of synthesis, purity requirements, and the time and resources available for purification.
References
A Spectroscopic Showdown: Differentiating N1 and N2 Alkylated Indazoles
For researchers, scientists, and drug development professionals, the regioselective alkylation of indazoles is a critical step in the synthesis of many therapeutic agents. The indazole scaffold, a key pharmacophore, possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two distinct regioisomers upon alkylation. Distinguishing between these N1 and N2 isomers is paramount for ensuring the correct molecular architecture and, consequently, the desired biological activity. This guide provides a comprehensive spectroscopic comparison of N1 and N2 alkylated indazoles, supported by experimental data and detailed protocols to aid in their unambiguous identification.
The differentiation of N1- and N2-alkylated indazoles is reliably achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive method. Variations in the electronic environment of the indazole core upon alkylation at either nitrogen atom give rise to characteristic shifts in the NMR spectra. While UV-Vis and fluorescence spectroscopy can also offer insights, their application is more dependent on the specific substitution pattern of the indazole ring.
Spectroscopic Comparison: A Data-Driven Overview
The following tables summarize the key spectroscopic differences observed between N1 and N2 alkylated indazoles. The data presented is a synthesis of values reported in the literature for a variety of substituted indazoles.
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)
| Proton | N1-Alkylated Indazole | N2-Alkylated Indazole | Key Observations |
| H-3 | Typically downfield | Typically upfield relative to N1-isomer | The H-3 proton in N2-isomers is notably shielded compared to its counterpart in N1-isomers.[1] |
| H-4 to H-6 | Generally downfield | Generally upfield relative to N1-isomers | Protons on the benzene ring in N2-isomers tend to resonate at a lower frequency.[1] |
| H-7 | Typically upfield | Typically downfield relative to N1-isomer | The H-7 proton in N2-isomers is deshielded due to the anisotropic effect of the N1 lone pair.[1] |
| Alkyl-CH₂ (α to N) | Varies with substituent | Varies with substituent | While variable, the chemical shift can be informative when comparing known isomers. |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
| Carbon | N1-Alkylated Indazole | N2-Alkylated Indazole | Key Observations |
| C-3 | Generally downfield | Significant upfield shift (8-10 ppm) | The chemical shift of C-3 is a highly reliable indicator for distinguishing between N1 and N2 isomers. |
| C-7a | Generally upfield | Significant downfield shift (~5-8 ppm) | Along with C-3, the C-7a chemical shift provides a robust method for isomer identification. |
| Other Aromatic Carbons | Less pronounced, substituent-dependent shifts | Less pronounced, substituent-dependent shifts | While some variations exist, they are less diagnostic than the shifts of C-3 and C-7a. |
Table 3: Comparative UV-Vis and Fluorescence Data
| Spectroscopic Method | N1-Alkylated Indazole | N2-Alkylated Indazole | Key Observations |
| UV-Vis Spectroscopy | Substituent-dependent λmax | Substituent-dependent λmax | The UV-Vis spectra of N1 and N2 isomers are generally different, allowing for differentiation, particularly with derivative spectrophotometry. However, universal trends are not well-established and are highly dependent on the specific chromophores present. |
| Fluorescence Spectroscopy | Often fluorescent, but highly substituent-dependent | Generally less fluorescent or non-fluorescent, but exceptions exist | For instance, 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole is fluorescent, while the corresponding N2-isomer is not.[2] However, this is not a universal rule and is dictated by the overall electronic structure of the molecule. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of N1 and N2 alkylated indazoles.
Synthesis of N1 and N2 Alkylated Indazoles
The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the steric and electronic nature of the indazole substituents.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This method favors the formation of the more thermodynamically stable N1-alkylated product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol 2: Alkylation with Mixed Regioselectivity
This protocol often yields a mixture of N1 and N2 isomers, which can then be separated chromatographically.
-
Preparation: Suspend the 1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add the alkyl halide (1.1 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature or with heating as required (e.g., overnight).
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Separate the N1 and N2 regioisomers using flash column chromatography.
Spectroscopic Characterization
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Record standard 1D ¹H and ¹³C NMR spectra.
-
2D NMR (for unambiguous assignment):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for distinguishing N1 and N2 isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also be used to confirm assignments through spatial proximities.
-
UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the indazole isomers in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
UV-Vis Spectroscopy: Record the absorption spectra over an appropriate wavelength range (e.g., 200-400 nm).
-
Fluorescence Spectroscopy: If the compound is expected to be fluorescent, record the emission spectra by exciting at the absorption maximum (λmax).
Visualizing the Workflow and Selectivity Factors
The following diagrams illustrate the general experimental workflow for indazole alkylation and the key factors influencing the regiochemical outcome.
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Key factors influencing the regioselectivity of indazole alkylation.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Comparative Efficacy of Kinase Inhibitors Derived from Methyl 4-chloro-1H-indazole-6-carboxylate
A detailed guide for researchers and drug development professionals on the performance of novel kinase inhibitors benchmarked against established alternatives, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the efficacy of kinase inhibitors synthesized from the scaffold methyl 4-chloro-1H-indazole-6-carboxylate. The data presented herein is intended to inform researchers, scientists, and professionals in drug development about the potential of this chemical series against key cancer-associated kinases. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the targeted signaling pathways.
I. Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of kinase inhibitors derived from the indazole scaffold against several clinically relevant protein kinases. Lower IC50 values are indicative of higher potency. For comparative purposes, data for established, commercially available kinase inhibitors and standard-of-care chemotherapies are also included where relevant.
Table 1: Efficacy Against Apoptosis Signal-Regulating Kinase 1 (ASK1)
| Compound/Drug | Chemical Class | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Indazole Derivative 1 | 1H-indazole-carboxamide | 21 | Biochemical Assay | [1] |
| Indazole Derivative 2 | 1H-indazole-carboxamide | 32.8 | Biochemical Assay | [1] |
| Selonsertib (GS-4997) | Pyrrolopyrimidine | 19 | Biochemical Assay | Commercial Data |
| NQDI-1 | Naphthoquinone | 500 (Ki) | In vitro kinase assay | [2] |
Table 2: Efficacy Against Polo-Like Kinase 4 (PLK4)
| Compound/Drug | Chemical Class | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Indazole Derivative 3 | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one | 0.6 | Biochemical Assay | [3] |
| Indazole Derivative 4 (CFI-400945) | Indolinone | 2.8 | Biochemical Assay | [3][4] |
| Axitinib | Indazole | 4.2 | Biochemical Assay | [5] |
| Centrinone | Pyrimidine | 0.16 (Ki) | In vitro kinase assay | [6] |
| LCR-263 | Not Specified | >1000 | MCF-7 cell proliferation | [7] |
Table 3: Efficacy Against p21-Activated Kinase 1 (PAK1)
| Compound/Drug | Chemical Class | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Indazole Derivative 5 | 1H-indazole-3-carboxamide | 9.8 | Biochemical Assay | [8] |
| FRAX597 | Pyrido[2,3-d]pyrimidine-7-one | 7.7 | Biochemical Assay | [9] |
| PF-3758309 | Pyrrolopyrazole | 1.3-3.9 | Cellular Assay | [9] |
| NVS-PAK1-1 | Dibenzodiazepine | <10 | Biochemical Assay | [10] |
Table 4: Efficacy Against Cyclin-Dependent Kinase 2 (CDK2)
| Compound/Drug | Chemical Class | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Tetrahydroindazole Derivative 6 | Tetrahydroindazole | 2.3 (Ki) | CDK2/cyclin A assay | [11] |
| Roscovitine | Purine | 0.045 | Biochemical Assay | Commercial Data |
| Milciclib | Pyrimidine | 0.06 | Biochemical Assay | Commercial Data |
II. Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Test compounds (e.g., indazole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted compounds. Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour, or a time determined to be within the linear range of the reaction.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]
B. Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol outlines a method to quantify the phosphorylation of a kinase's substrate within a cellular context, providing a more physiologically relevant measure of inhibitor efficacy.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the target substrate
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a predetermined amount of time (e.g., 2-24 hours). Include appropriate vehicle controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
ELISA Procedure:
-
Transfer the cell lysates to the pre-coated ELISA plate. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Add the phospho-specific detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
After a final wash, add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.[14]
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the data as described for the in vitro assay.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the indazole-derived kinase inhibitors and a typical experimental workflow.
References
- 1. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy for Lung Cancer in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAK1 | Cancer Genetics Web [cancerindex.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 14. Your Guide to Chemo Drugs for Colon Cancer [honcology.com]
A Comparative Guide to the Synthesis of Indazole-Based Kinase Inhibitors: Axitinib and Niraparib
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in oncology. This guide provides a comparative analysis of patented synthetic routes for two prominent indazole-based kinase inhibitors: Axitinib, a potent VEGFR inhibitor, and Niraparib, a selective PARP inhibitor. The following sections detail the synthetic methodologies, present comparative data on yields and purity, and visualize the associated biological pathways and experimental workflows.
Comparative Synthesis Data
The following tables summarize quantitative data from various patented synthetic routes for Axitinib and Niraparib, offering a side-by-side comparison of their efficiencies.
Table 1: Comparison of Patented Synthetic Routes for Axitinib
| Patent/Route | Key Transformation | Starting Materials | Solvents | Catalyst/Reagents | Reaction Time | Temperature | Yield | Purity |
| Route A (Based on WO2016108106A1) | Ullmann coupling | 6-iodo-1H-indazole, 2-mercapto-N-methylbenzamide | DMF | CuI, KI, L-proline | 20-30 h | 50-90°C | ~72% | >99.5%[1] |
| Route B (Based on US9580406B2) | Copper-catalyzed coupling (Pd-free) | 3-iodo-6-nitro-1-(THP)-1H-indazole, 2-mercapto-N-methylbenzamide | Toluene | CuI, ligand | Not specified | 90-125°C | >80%[2] | Not specified |
| Route C (Based on CN103387565B) | Wittig reaction | N-methyl-2-((3-formyl-1H-indazol-6-yl)thio)benzamide, (pyridin-2-ylmethyl)triphenylphosphonium chloride | THF | KHMDS | Not specified | -78°C to RT | Not specified | Not specified |
Table 2: Comparison of Patented Synthetic Routes for Niraparib
| Patent/Route | Key Transformation | Starting Materials | Solvents | Catalyst/Reagents | Reaction Time | Temperature | Yield | Purity |
| Route A (Based on US10927095B2) | Indazole formation via cyclization | Methyl 3-((dimethylamino)methyleneamino)-2-methylbenzoate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | Acetic acid | Not applicable | Not specified | Not specified | Improved yield[3] | High purity[3] |
| Route B (Based on CN106632244A) | Amidation and deprotection | Methyl 2-(4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate | Dioxane/Water, DCM | Formamide, NaOMe, TFA | 3.5 h (amidation), 24 h (deprotection) | 40°C (amidation), RT (deprotection) | 87% (amidation), 82.56% (deprotection) | >97.51%[4] |
| Route C (Based on CN107235957A) | Chiral resolution | Racemic Niraparib | Methanol/Water | N-acetyl-L-leucine | Not specified | Not specified | 91.2% (final step) | >91%[5] |
Experimental Protocols
Synthesis of Axitinib (Route A - Representative Protocol)
This route is based on an improved Ullmann coupling reaction.
Step 1: Synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide A mixture of 6-iodo-1H-indazole, 2-mercapto-N-methylbenzamide, copper(I) iodide, potassium iodide, and L-proline in dimethylformamide (DMF) is heated at 50-90°C for 20-30 hours. After completion of the reaction, the mixture is worked up to yield the intermediate product.
Step 2: Iodination The product from Step 1 is dissolved in N-methyl-2-pyrrolidone (NMP), and a solution of iodine in NMP is added. An aqueous solution of potassium hydroxide is then added, and the reaction is stirred for several hours at room temperature to yield 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.
Step 3: Heck Coupling The iodinated intermediate is coupled with 2-vinylpyridine in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand in a suitable solvent to afford Axitinib. Purification is typically achieved by recrystallization to yield a product with a purity of greater than 99.5%[1].
Synthesis of Niraparib (Route B - Representative Protocol)
This route highlights a late-stage amidation and subsequent deprotection.
Step 1: Amidation of the Indazole Ester Methyl 2-(4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate is dissolved in a mixture of dioxane and water. Formamide and sodium methoxide are added, and the reaction mixture is heated to 40°C for 3.5 hours. The crude product is obtained by precipitation upon addition of water[4].
Step 2: Deprotection of the Boc Group The Boc-protected intermediate is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added dropwise. The reaction is stirred at room temperature for 24 hours. An aqueous solution of sodium hydroxide is then added to neutralize the acid, and the organic phase is separated, dried, and concentrated to give Niraparib[4]. The final product can be further purified by recrystallization.
Biological Signaling Pathways
The therapeutic efficacy of these kinase inhibitors stems from their ability to modulate specific signaling pathways involved in cancer progression.
Axitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis. By inhibiting VEGFR signaling, Axitinib can suppress the formation of new blood vessels that tumors require for growth and metastasis.
Niraparib is an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for DNA single-strand break repair. In cancer cells with BRCA1/2 mutations, which are deficient in homologous recombination-based DNA double-strand break repair, inhibition of PARP leads to synthetic lethality.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis of Axitinib and Niraparib based on the patent literature.
This guide provides a condensed overview of the patent literature for the synthesis of Axitinib and Niraparib. Researchers are encouraged to consult the referenced patents for complete experimental details. The presented data and diagrams aim to facilitate a comparative understanding of the synthetic strategies for these important indazole-based kinase inhibitors.
References
- 1. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]
- 2. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 4-Chloro-1H-indazole-6-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental protection. This document outlines the essential, step-by-step procedures for the safe disposal of methyl 4-chloro-1H-indazole-6-carboxylate, a halogenated heterocyclic compound. Adherence to these guidelines is critical due to the potential hazards associated with this class of chemicals, including skin and eye irritation, and potential toxicity.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or glasses with side shields, and a laboratory coat.[1][3] If handling the compound in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Key Safety Data Summary
| Hazard Category | Precautionary Statement | Citation |
| Skin Irritation | Avoid contact with skin. In case of contact, wash thoroughly with soap and water. | [1] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [1] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust or fumes. | [1] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. | [2][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the general principles of hazardous waste management.[3]
1. Waste Identification and Segregation:
-
Treat this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous chemical waste.[3]
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. As a chlorinated organic compound, it should be collected in a designated container for halogenated organic waste.[6]
2. Container Selection and Labeling:
-
Primary Container: Collect waste in a designated, compatible, and leak-proof container.[3] The container must be kept tightly closed except when adding waste.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[3] The label should also include the full chemical name: "this compound" and the date of accumulation.[3]
3. Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1][3]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.[3]
4. Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
The final disposal of the collected waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Workflow for Disposal
Below is a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides guidance based on available safety data for similar chemical compounds. Always consult your institution's specific safety protocols and the most current safety data sheet available. The information provided is for research use only and not intended for diagnostic or therapeutic procedures.
References
Personal protective equipment for handling methyl 4-chloro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of methyl 4-chloro-1H-indazole-6-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles, Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement.[3] For prolonged contact or when handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[3] |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat must be worn to protect skin and clothing from potential contamination.[4][5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills and falling objects.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Experimental workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and any other chemicals being used.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Have spill cleanup materials readily available.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Avoid generating dust.[2] Use a draft shield if necessary.
-
Dissolving: Add the solid to the chosen solvent in a suitable container within the fume hood. Stir gently to avoid splashing.
-
Reaction: Perform all subsequent reaction steps within the fume hood.
-
-
Post-Handling:
-
Decontamination: Clean all glassware and equipment that came into contact with the chemical.
-
Waste Segregation: Separate waste streams as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly.
-
Disposal Plan
Proper segregation and disposal of chemical waste are crucial to ensure safety and environmental compliance.
Caption: Disposal pathway for waste containing this compound.
Disposal Protocol:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed container for solid chemical waste. | Dispose of through a licensed chemical waste management company.[6] |
| Liquid Waste (Halogenated) | Labeled, sealed container for halogenated organic waste. | Store in a designated satellite accumulation area and dispose of through a licensed chemical waste management company. |
| Contaminated PPE | Labeled, sealed bag or container for solid chemical waste. | Dispose of as solid chemical waste. |
| Empty Containers | Original container or designated solid waste container. | Triple rinse with a suitable solvent, collecting the rinsate as halogenated liquid waste. Deface the label and dispose of the container as solid waste. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
-
Spill: Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
References
- 1. synzeal.com [synzeal.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
